3-Ethyl-2,2-dimethyloctane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62183-95-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,2-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-8-9-10-11(7-2)12(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
LIZQPVRBTUZZCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Ethyl-2,2-dimethyloctane, a branched alkane with potential applications in various fields of chemical research. Due to the limited availability of direct synthesis data for this specific molecule, this document outlines a robust and well-established synthetic strategy based on the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The protocols and data presented herein are based on established principles and analogous reactions, providing a solid foundation for laboratory-scale synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₂₆[2][3] |
| Molecular Weight | 170.33 g/mol [3][4] |
| CAS Registry Number | 62183-95-3[2][3] |
| IUPAC Name | This compound[3] |
| SMILES | CCCCCC(CC)C(C)(C)C[3] |
Proposed Synthetic Pathway: Grignard Reaction
The synthesis of this compound can be effectively achieved through a two-step process commencing with a Grignard reaction, followed by deoxygenation of the resulting tertiary alcohol. Grignard reagents, organomagnesium halides with the general formula RMgX, are potent nucleophiles and strong bases used to form new carbon-carbon bonds.[5]
The logical workflow for the proposed synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound via a Grignard reaction and subsequent deoxygenation.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 3-Ethyl-2,2-dimethyl-3-octanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2,2-Dimethyl-3-octanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and is exothermic. Maintain a gentle reflux by controlling the rate of addition.
-
Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 2,2-dimethyl-3-octanone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-octanol.
Step 2: Deoxygenation of 3-Ethyl-2,2-dimethyl-3-octanol
A common method for the deoxygenation of tertiary alcohols is the Barton-McCombie deoxygenation.
Materials:
-
Crude 3-ethyl-2,2-dimethyl-3-octanol
-
Sodium hydride
-
Carbon disulfide
-
Methyl iodide
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
Procedure:
-
Formation of Xanthate Ester: Dissolve the crude 3-ethyl-2,2-dimethyl-3-octanol in anhydrous toluene. Add sodium hydride to deprotonate the alcohol. After the evolution of hydrogen ceases, add carbon disulfide, followed by methyl iodide to form the corresponding xanthate ester.
-
Radical Deoxygenation: To the solution of the xanthate ester, add tributyltin hydride and a catalytic amount of AIBN. Heat the reaction mixture to initiate the radical chain reaction.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC), concentrate the reaction mixture. Purify the crude product by column chromatography or distillation to obtain pure this compound.
Alternative Synthetic Approaches
While the Grignard reaction is a robust method, other synthetic strategies could also be employed.
-
Organocuprate Chemistry: The use of Gilman reagents (lithium dialkylcuprates) offers an alternative for forming carbon-carbon bonds.[6][7] For instance, a lithium di(pentyl)cuprate could potentially react with a suitable tertiary alkyl halide, although this is less common for highly branched alkanes.
-
Acid-Catalyzed Isomerization: On an industrial scale, branched alkanes like this compound can be synthesized through the acid-catalyzed isomerization of linear alkanes or from polyolefin feedstocks using catalysts such as sulfated zirconia-alumina.[8] This method typically produces a mixture of isomers.
Data Presentation
The following table summarizes expected data for the synthesis of this compound. Note that these are projected values based on similar reactions and would need to be confirmed experimentally.
| Parameter | Step 1: Grignard Reaction | Step 2: Deoxygenation | Overall |
| Reactant 1 | 2,2-Dimethyl-3-octanone | 3-Ethyl-2,2-dimethyl-3-octanol | - |
| Reactant 2 | Ethylmagnesium bromide | Tributyltin hydride | - |
| Product | 3-Ethyl-2,2-dimethyl-3-octanol | This compound | This compound |
| Typical Yield | 80-90% | 70-85% | 56-77% |
| Purity (Post-purification) | >95% | >98% | >98% |
| Analytical Techniques | ¹H NMR, ¹³C NMR, IR | ¹H NMR, ¹³C NMR, GC-MS | - |
Conclusion
This technical guide has detailed a feasible and robust synthetic route for this compound utilizing a Grignard reaction followed by a deoxygenation step. The provided experimental protocols are based on well-established organic chemistry principles and offer a clear pathway for researchers to synthesize this branched alkane. While alternative methods exist, the proposed Grignard-based synthesis provides a high degree of control and is well-suited for laboratory-scale production. The successful synthesis and characterization of this compound will enable further investigation into its properties and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buy this compound | 62183-95-3 [smolecule.com]
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,2-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from its linear counterpart, n-dodecane, and established principles of hydrocarbon chemistry to present a thorough profile. The guide covers physicochemical properties, synthesis, reactivity, and analytical characterization, making it a valuable resource for professionals in research and development.
Introduction
This compound is a saturated hydrocarbon belonging to the class of branched alkanes. With a molecular weight of approximately 170.33 g/mol , it is one of the numerous isomers of dodecane.[1] While alkanes are generally characterized by their low reactivity, their physical properties, such as boiling point and viscosity, are of significant interest in various applications, including fuels, lubricants, and as non-polar solvents. Understanding the specific properties of highly branched isomers like this compound is crucial for predicting their behavior in complex mixtures and for their potential synthesis and application in specialized fields.
Physicochemical Properties
For reference, the properties of the linear isomer, n-dodecane (C12H26), are provided in the table below. It is anticipated that this compound will have a boiling point lower than that of n-dodecane.
Table 1: Physicochemical Properties of this compound and n-Dodecane
| Property | This compound | n-Dodecane |
| Molecular Formula | C12H26 | C12H26[1] |
| Molecular Weight | 170.33 g/mol | 170.33 g/mol |
| Boiling Point | Estimated to be < 216.3 °C | 216.3 °C[2] |
| Melting Point | Not available | -9.6 °C[2] |
| Density | Estimated to be < 0.753 g/cm³ | 0.753 g/cm³[2] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents.[3] | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform.[2][3] |
| CAS Number | 62183-95-3 | 112-40-3[4] |
Synthesis and Reactivity
Synthesis
Branched alkanes such as this compound are not typically synthesized on a laboratory scale due to the complexity and low selectivity of the reactions. Industrially, they are often obtained through the catalytic reforming or isomerization of straight-chain alkanes found in petroleum feedstocks.
A general conceptual pathway for the synthesis of a branched alkane is outlined below.
Experimental Protocol: Acid-Catalyzed Isomerization of Linear Alkanes (General Procedure)
-
Catalyst Preparation : A solid acid catalyst, such as a sulfated zirconia or a zeolite, is activated by calcination at high temperatures.
-
Reaction Setup : A high-pressure reactor is charged with the linear alkane feedstock (e.g., n-dodecane) and the activated catalyst.
-
Isomerization Reaction : The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to a temperature typically ranging from 150 to 300 °C. The reaction is allowed to proceed for several hours with vigorous stirring.
-
Product Recovery : After cooling, the reactor is depressurized, and the liquid product is separated from the solid catalyst by filtration.
-
Purification : The resulting mixture of branched alkane isomers is then separated by fractional distillation based on their boiling point differences to isolate the desired isomer.
Reactivity
Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H single bonds. They do not react with common acids, bases, or oxidizing agents under normal conditions. However, they can undergo certain reactions under specific conditions, most notably combustion and free-radical halogenation.
3.2.1. Combustion
Like all hydrocarbons, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O + Heat
3.2.2. Free-Radical Halogenation
In the presence of ultraviolet (UV) light or high temperatures, alkanes can react with halogens (e.g., chlorine or bromine) in a free-radical substitution reaction. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The halogenation of a branched alkane like this compound would likely lead to a complex mixture of halogenated products due to the presence of primary, secondary, and tertiary hydrogens, with the tertiary hydrogens being the most reactive.
Analytical Characterization
The identification and characterization of this compound in a mixture of isomers would typically involve a combination of chromatographic and spectroscopic techniques.
Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the alkane mixture is prepared in a volatile organic solvent (e.g., hexane).
-
Gas Chromatography (GC) :
-
Injection : A small volume of the prepared sample is injected into the GC, where it is vaporized.
-
Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation of isomers is based on their boiling points and interactions with the stationary phase of the column. Branched alkanes generally have shorter retention times than their linear counterparts.
-
-
Mass Spectrometry (MS) :
-
Ionization : As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Fragmentation : The high-energy ionization process causes the molecular ions to fragment in a predictable manner. For branched alkanes, fragmentation is most likely to occur at the branching points, leading to the formation of stable carbocations.
-
Detection : The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint for identification.
-
Conclusion
This compound, as a highly branched C12 alkane, possesses chemical and physical properties that are of interest to various scientific and industrial sectors. While specific experimental data for this compound are scarce, a robust understanding of its characteristics can be derived from the established principles of hydrocarbon chemistry and by comparison with its linear isomer, n-dodecane. This guide provides a foundational understanding of its properties, potential synthesis, reactivity, and analytical characterization, serving as a valuable technical resource for researchers and professionals in the field. Further experimental investigation is warranted to precisely determine its physicochemical constants and to explore its potential applications.
References
A Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As an isomer of dodecane, its specific physical properties are determined by its molecular structure, which features an eight-carbon backbone with an ethyl group at the third position and two methyl groups at the second position. This document provides a summary of the known and predicted physical properties of this compound, outlines standard experimental protocols for their determination, and presents a conceptual workflow for its synthesis. As a simple saturated hydrocarbon, it does not participate in biological signaling pathways; therefore, the visualization provided illustrates a relevant chemical workflow.
Physical and Chemical Properties
Quantitative data for this compound is primarily based on computational models and estimations from chemical databases, as extensive experimental studies on this specific isomer are not widely published. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Registry Number | 62183-95-3 | NIST, PubChem[1][2] |
| Boiling Point | Not available (estimated for isomers) | |
| Melting Point | Not available (estimated for isomers) | |
| Density | Not available (estimated for isomers) | |
| Refractive Index | Not available (estimated for isomers) |
Experimental Protocols for Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of a liquid alkane like this compound.
Boiling Point Determination (Distillation Method)
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The flask is heated gently using a heating mantle.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.
-
Density Measurement (Pycnometer Method)
-
Objective: To determine the mass per unit volume of the substance.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. Excess liquid will be expelled through the capillary.
-
The outside of the pycnometer is carefully cleaned and dried, and it is weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed.
-
The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_water) * Density_water
-
Refractive Index Measurement (Abbe Refractometer)
-
Objective: To measure the extent to which light is bent when it passes through the substance.
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is positioned.
-
The user looks through the eyepiece and adjusts the knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C or 25°C.
-
Conceptual Synthesis Workflow
While specific synthesis routes for this compound are not detailed in the literature, a plausible method for creating such a branched alkane is through a Grignard reaction. The following diagram illustrates the logical workflow for a conceptual synthesis.
Caption: A conceptual workflow for the Grignard synthesis of this compound.
References
In-Depth Technical Guide: 3-Ethyl-2,2-dimethyloctane
CAS Number: 62183-95-3
This technical guide provides a comprehensive overview of 3-Ethyl-2,2-dimethyloctane, a branched alkane of interest to researchers and professionals in organic chemistry and drug development. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and includes essential safety and handling information.
Physicochemical Properties
This compound is a saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1] While extensive experimental data for this specific isomer is limited, the following table summarizes its known and computed properties.
| Property | Value | Source |
| CAS Number | 62183-95-3 | [1] |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | Not available (estimated) | |
| Melting Point | Not available (estimated) | |
| Density | Not available (estimated) | |
| Refractive Index | Not available (estimated) |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of highly branched alkanes such as this compound involves a Grignard reaction to create a tertiary alcohol, followed by dehydration and subsequent hydrogenation.
Experimental Protocol:
Part 1: Synthesis of 3-Ethyl-2,2-dimethyloctan-3-ol (Tertiary Alcohol)
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of an appropriate alkyl halide (e.g., 1-bromopentane) in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and is characterized by the disappearance of the magnesium and the formation of a cloudy grey solution.
-
Reaction with Ketone: Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel to the Grignard reagent with vigorous stirring.
-
Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-Ethyl-2,2-dimethyloctan-3-ol.
Part 2: Dehydration of 3-Ethyl-2,2-dimethyloctan-3-ol
-
The crude tertiary alcohol is mixed with a dehydrating agent such as anhydrous copper(II) sulfate or a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).
-
The mixture is heated to induce dehydration, which results in the formation of a mixture of isomeric alkenes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the alkene products are isolated by distillation or extraction.
Part 3: Hydrogenation of Alkenes
-
The mixture of alkenes is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
A catalytic amount of a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (as monitored by TLC or GC, showing the disappearance of the alkenes and the appearance of the alkane).
-
Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The solvent is then removed under reduced pressure. The resulting crude this compound can be purified by fractional distillation or column chromatography to yield the final product of high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
| Technique | Predicted Characteristics |
| ¹H NMR | Complex multiplets in the aliphatic region (approx. 0.8-1.5 ppm). Distinct signals for the terminal methyl groups and the ethyl group would be expected. |
| ¹³C NMR | Multiple signals in the aliphatic region (approx. 10-50 ppm). The number of signals would correspond to the number of chemically non-equivalent carbon atoms. |
| Mass Spec. | Molecular ion peak (M+) at m/z = 170. Characteristic fragmentation pattern involving the loss of alkyl groups (e.g., methyl, ethyl, pentyl). |
| IR Spec. | C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹. |
Safety and Handling
As with other branched alkanes, this compound is expected to be a flammable liquid. Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a fire extinguisher rated for flammable liquids (Class B).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Applications
Branched alkanes like this compound are primarily used in research and development. Their applications include:
-
Reference Standard: Used as a reference compound in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification of components in complex hydrocarbon mixtures like petroleum fractions.
-
Fuel Research: Studied as a component of gasoline and other fuels to understand its combustion properties and impact on engine performance.
-
Organic Synthesis: May serve as a starting material or intermediate in the synthesis of more complex organic molecules.
References
An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloctane
This technical guide provides a comprehensive overview of the branched alkane 3-Ethyl-2,2-dimethyloctane, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflow visualizations.
Core Concepts: Structure and Properties
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone, substituted with an ethyl group at the third carbon and two methyl groups at the second carbon.
The structural formula is as follows:
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. This data is crucial for its application as a reference standard in analytical chemistry and for predicting its behavior in chemical reactions.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₂₆ | [2] |
| Molecular Weight | 170.33 g/mol | [2] |
| CAS Number | 62183-95-3 | [2] |
| Canonical SMILES | CCCCCC(CC)C(C)(C)C | [1] |
| Boiling Point | Not experimentally available. Estimated from similar isomers to be in the range of 190-210 °C. | |
| Density | Not experimentally available. | |
| XLogP3 (Computed) | 5.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 6 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, reflecting standard practices in organic and analytical chemistry.
Synthesis Protocol: Grignard Reaction
A robust method for synthesizing sterically hindered alkanes like this compound is the Grignard reaction, followed by dehydration and hydrogenation. This two-step approach offers flexibility and is a foundational technique in organic synthesis.[3][4]
Objective: To synthesize this compound via the formation of a tertiary alcohol intermediate.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Bromo-2-methylpropane (B165281) (tert-butyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Pentane or Hexane for extraction
Procedure:
-
Preparation of Grignard Reagent (tert-butylmagnesium bromide):
-
All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether.
-
Prepare a solution of 2-bromo-2-methylpropane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a crystal of iodine or gentle warming may be used.[5]
-
Once initiated, add the remaining 2-bromo-2-methylpropane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone to form Tertiary Alcohol:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of 3-nonanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture over a stirred solution of crushed ice and saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-nonanol.
-
-
Dehydration and Hydrogenation:
-
The crude tertiary alcohol is heated with a catalytic amount of strong acid (e.g., H₂SO₄) to induce dehydration, forming a mixture of alkenes (3-ethyl-2,2-dimethylnon-3-ene and isomers).
-
The resulting alkene mixture is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
A catalytic amount of 10% Pd/C is added.
-
The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously until hydrogen uptake ceases.
-
The reaction mixture is filtered through Celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by fractional distillation.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive analytical technique for the identification and quantification of volatile organic compounds like this compound.[6][7]
Objective: To confirm the identity and purity of synthesized this compound.
Instrumentation & Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MS).[7]
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[8]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Sample: 1 mg/mL solution of the purified product in hexane.
-
Internal Standard (optional, for quantification): A deuterated alkane or a different, well-resolved alkane standard.[9]
GC-MS Parameters:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split 50:1 for concentrated samples)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Scan Range: m/z 40-400 amu.
Data Analysis:
-
Identification: The identity of the compound is confirmed by matching its retention time with that of a known standard (if available) and by comparing its mass spectrum with reference libraries (e.g., NIST). The mass spectrum of alkanes is characterized by fragmentation patterns with a series of peaks differing by 14 amu (CH₂).
-
Purity Assessment: The purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram (assuming similar response factors for impurities).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and analysis of this compound.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. leah4sci.com [leah4sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
Unveiling the Elusive 3-Ethyl-2,2-dimethyloctane: A Review of its Natural Occurrence and Biosynthetic Postulates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of 3-Ethyl-2,2-dimethyloctane. Despite extensive searches of chemical and biological databases, there is currently no documented evidence of the natural synthesis of this specific branched alkane in any organism. This guide will therefore address the absence of its known natural occurrence and, for comparative purposes, will focus on a structurally related, naturally occurring isomer, 3-ethyl-2,7-dimethyloctane (B1209469), which has been identified as a significant semiochemical in mice. Furthermore, this document will present a generalized experimental protocol for the extraction and analysis of branched alkanes from biological matrices and propose a hypothetical biosynthetic pathway for a generic dimethyloctane isomer, drawing parallels from established pathways of insect cuticular hydrocarbon biosynthesis.
Natural Occurrence of this compound: An Absence of Evidence
As of the latest review of scientific literature, this compound has not been identified as a naturally occurring compound. Investigations into the chemical composition of various plant essential oils, insect cuticular hydrocarbons, and mammalian pheromones have not revealed the presence of this specific isomer. Chemical databases such as PubChem and the NIST Chemistry WebBook list its chemical and physical properties but provide no information on its natural sources.
A Naturally Occurring Isomer: 3-Ethyl-2,7-dimethyloctane
In contrast to the subject of this guide, the isomer 3-ethyl-2,7-dimethyloctane has been identified as a naturally occurring compound with a defined biological role. It is a male-specific urinary sex pheromone in the house mouse (Mus musculus).[1][2] The production of this volatile compound is dependent on testosterone (B1683101) and it has been shown to attract female mice.[1] This finding underscores the importance of specific branching patterns in the biological activity of alkanes.
Table 1: Quantitative Data on the Naturally Occurring Isomer 3-Ethyl-2,7-dimethyloctane
| Property | Value/Description | Source Organism | Biological Role |
| IUPAC Name | 3-ethyl-2,7-dimethyloctane | Mus musculus (House mouse) | Male-specific urinary sex pheromone |
| Molecular Formula | C12H26 | Mus musculus | Attracts females |
| CAS Number | 62183-55-5 | Mus musculus | Testosterone-dependent production |
Experimental Protocols for the Analysis of Branched Alkanes
The following is a generalized protocol for the extraction and analysis of branched alkanes, such as dimethyloctane isomers, from a biological matrix, specifically adapted from methods used for insect cuticular hydrocarbons.
Extraction of Cuticular Hydrocarbons
-
Sample Collection: Collect individual organisms (e.g., insects) and, if necessary, separate by sex or age.
-
Solvent Extraction: Place the individual in a clean glass vial. Add a non-polar solvent such as hexane (B92381) or pentane (B18724) (typically 200-500 µL per insect).
-
Extraction Duration: Gently agitate the vial for 5-10 minutes to dissolve the cuticular lipids.
-
Sample Recovery: Carefully remove the organism from the vial. The remaining solvent contains the extracted hydrocarbons.
-
Concentration: The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample. The residue is then redissolved in a smaller, precise volume of solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Inject a small volume (typically 1 µL) of the extract into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and then hold for a period.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Detection: The mass spectrometer will detect the mass-to-charge ratio of the fragmented ions.
-
-
Data Analysis:
-
Identification: Individual compounds are identified by their mass spectra and retention times, which can be compared to spectral libraries and known standards.
-
Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram.
-
Hypothetical Biosynthesis of a Dimethyloctane Isomer
While the biosynthesis of this compound is unknown, a hypothetical pathway for a generic dimethyloctane isomer can be proposed based on the well-studied biosynthesis of methyl-branched cuticular hydrocarbons in insects.[3][4][5] This process originates from fatty acid synthesis, with modifications to incorporate methyl groups.
The key steps are:
-
Initiation: The synthesis begins with a starter unit, which could be a standard acetyl-CoA or a branched-chain acyl-CoA derived from amino acid catabolism.
-
Elongation and Branching: The carbon chain is elongated by the fatty acid synthase (FAS) complex. Methyl branches are introduced by the substitution of malonyl-CoA with methylmalonyl-CoA at specific elongation cycles. The timing of these substitutions determines the position of the methyl groups. For a dimethyloctane, two such substitutions would occur.
-
Reduction: The resulting very-long-chain acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).
-
Decarbonylation: Finally, the aldehyde is converted to the corresponding alkane by an oxidative decarbonylase, which removes the carbonyl carbon.
References
- 1. 3-Ethyl-2,7-dimethyl octane, a testosterone dependent unique urinary sex pheromone in male mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to the Isomers of 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2-dimethyloctane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆, is a member of the extensive family of dodecane (B42187) isomers. With 355 possible structural isomers, the dodecanes represent a significant area of study in organic chemistry, with applications ranging from fuel science to the synthesis of complex molecules in drug development.[1] The branched structure of these alkanes, such as in this compound, imparts distinct physicochemical properties compared to their linear counterpart, n-dodecane. These properties, including boiling point, melting point, and density, are critical for their separation, identification, and application in various chemical processes. This guide provides a comprehensive overview of this compound and its isomers, with a focus on their physical properties, synthetic methodologies, and the logical relationships between their structures.
Physicochemical Properties of Dodecane Isomers
The structural variations among dodecane isomers lead to significant differences in their physical properties. Generally, increased branching lowers the boiling point and melting point compared to the linear isomer, n-dodecane, due to reduced intermolecular van der Waals forces. The density of these alkanes also varies with their molecular structure. A summary of key physicochemical data for this compound and a selection of its isomers is presented below.
| Isomer | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| This compound | C₁₂H₂₆ | 196[2] | -50.8 (estimate)[2] | 0.7546[2] |
| n-Dodecane | C₁₂H₂₆ | 215-217[3][4] | -9.6[3][4] | 0.75[3][4] |
| 2-Methylundecane (B1362468) | C₁₂H₂₆ | 210[5] | -46.8[5] | 0.74 |
| 3-Methylundecane (B86300) | C₁₂H₂₆ | 211[6] | -58[7] | 0.749[7] |
| 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | 177.65[8] | -67[8] | 0.7487[8] |
Experimental Protocols: Synthesis of Branched Alkanes
The synthesis of highly branched alkanes like this compound often employs organometallic reactions to construct the carbon skeleton. The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it well-suited for this purpose. A general and adaptable two-step protocol for the synthesis of a branched alkane such as this compound is detailed below.
Proposed Synthesis of this compound via Grignard Reaction
This synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated to yield the target alkane.
Step 1: Synthesis of 3-Ethyl-2,2-dimethyl-3-octanol (Tertiary Alcohol Intermediate)
-
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine.
-
Prepare a solution of 1-bromopentane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromopentane solution to the magnesium turnings to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of 3,3-dimethyl-2-hexanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-octanol.
-
Step 2: Deoxygenation of 3-Ethyl-2,2-dimethyl-3-octanol to this compound
-
Materials:
-
Crude 3-Ethyl-2,2-dimethyl-3-octanol
-
Thionyl chloride
-
Pyridine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
-
Procedure:
-
The crude tertiary alcohol is first converted to the corresponding alkyl chloride by reaction with thionyl chloride in the presence of pyridine.
-
The resulting crude 3-chloro-3-ethyl-2,2-dimethyloctane is then subjected to catalytic hydrogenation.
-
Dissolve the crude alkyl chloride in ethanol in a hydrogenation apparatus.
-
Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere until the reaction is complete (as monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkane.
-
Purify the product by fractional distillation to yield pure this compound.
-
Visualizations
Isomeric Relationships of Dodecane
The following diagram illustrates the structural relationship between this compound and some of its isomers. While all share the same molecular formula (C₁₂H₂₆), their different branching patterns lead to the distinct physical properties outlined in the table above.
Caption: Structural isomers of Dodecane (C₁₂H₂₆).
Experimental Workflow for the Synthesis of this compound
The logical flow of the proposed Grignard synthesis of this compound is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
References
- 1. webqc.org [webqc.org]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-methylundecane [chemister.ru]
- 6. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]
- 7. 3-methylundecane [stenutz.eu]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethyl-2,2-dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-2,2-dimethyloctane is a saturated, branched-chain alkane with the chemical formula C₁₂H₂₆. As with other hydrocarbon isomers, its thermodynamic properties are crucial for applications in chemical engineering, fuel development, and materials science. These properties, including enthalpy of formation, entropy, and heat capacity, govern the molecule's behavior in chemical reactions, phase transitions, and energy transfer processes. Due to the vast number of alkane isomers, comprehensive experimental data is often unavailable for every specific structure. Therefore, a combination of experimental techniques for key compounds and robust computational and estimation methods is typically employed to characterize a substance like this compound.
Molecular Identifiers and Computed Properties
A summary of the basic molecular identifiers and computationally derived properties for this compound is provided below. These values are useful for computational modeling and substance registration.
| Property | Value
Technical Guide: Safety and Handling of 3-Ethyl-2,2-dimethyloctane
Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling procedures for 3-Ethyl-2,2-dimethyloctane. Due to a lack of specific safety and toxicological data for this compound, the information presented herein is largely extrapolated from data on structurally similar alkanes (C12H26 isomers) and general guidelines for volatile, flammable hydrocarbons. This guide is intended for use by trained professionals in research and development settings. All users must conduct a thorough risk assessment before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physical Properties
A clear identification of this compound is crucial for ensuring proper handling and safety measures. The table below summarizes its key identifiers and computed physical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 62183-95-3[1][2] |
| Molecular Formula | C12H26[1][2] |
| Molecular Weight | 170.33 g/mol [1][2] |
| Computed Boiling Point | Data not readily available; expected to be similar to other C12H26 isomers (e.g., n-dodecane at 216 °C) |
| Computed Flash Point | Data not readily available; likely to be classified as a flammable or combustible liquid. For comparison, n-dodecane has a flash point of 71°C. |
| Computed Density | Data not readily available |
| Vapor Pressure | Data not readily available |
| Solubility | Insoluble in water; soluble in organic solvents |
Hazard Identification and GHS Classification (Predicted)
While a specific GHS classification for this compound is not available, based on the properties of similar alkanes, it is prudent to handle it as a hazardous substance. The following table outlines the predicted GHS classification.
| Hazard Class | Category | Hazard Statement (Predicted) | Pictogram | Signal Word |
| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid | GHS02 (Flame) | Warning |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways | GHS08 (Health Hazard) | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness | GHS07 (Exclamation Mark) | Warning |
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with flammable and volatile organic compounds.
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure risk.
Caption: Hierarchy of engineering controls for handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn when there is a risk of splashing. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Viton® are recommended for incidental contact). Inspect gloves before each use. | Prevents skin contact and absorption. |
| Body Protection | Flame-retardant lab coat. Closed-toe shoes made of a non-porous material. | Protects skin from accidental spills and potential flash fires. |
| Respiratory Protection | Not generally required for small-scale use in a properly functioning chemical fume hood. If working outside a fume hood or with large quantities, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of harmful vapors. |
Storage Requirements
Proper storage is critical to prevent fire and other hazards.[3][4]
-
Containers: Store in tightly closed, properly labeled containers.
-
Location: Store in a well-ventilated, cool, dry area away from direct sunlight and heat sources.[5][6]
-
Cabinets: Utilize approved flammable liquid storage cabinets.[3][4][6]
-
Separation: Keep away from incompatible materials such as oxidizing agents.[7]
Emergency Procedures
A clear and practiced emergency plan is vital for responding to incidents involving flammable liquids.
First Aid Measures
The following first aid measures are based on general procedures for hydrocarbon exposure.[8][9][10]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Response
In the event of a spill, follow a structured response plan to mitigate the hazard.
Caption: Workflow for responding to a spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11] Water spray can be used to cool fire-exposed containers, but a direct water jet may spread the flammable liquid.[12][13]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[12]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[11]
Toxicological Information (Predicted)
No specific toxicological data for this compound has been found. The following information is based on the general toxicology of C12 alkanes and other volatile hydrocarbons.
-
Acute Toxicity: Likely to have low acute toxicity via dermal and oral routes, but inhalation of high concentrations of vapor may cause central nervous system depression with symptoms such as headache, dizziness, drowsiness, and nausea.[8]
-
Aspiration Hazard: Aspiration into the lungs during ingestion or vomiting can cause chemical pneumonitis, which can be fatal.[8] This is a primary concern for liquid hydrocarbons.
-
Skin and Eye Irritation: Expected to cause skin irritation upon prolonged or repeated contact.[8] Direct contact with the liquid or high concentrations of vapor may cause eye irritation.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. Generally, non-aromatic alkanes are not classified as carcinogens.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
No specific experimental protocols involving this compound were found in the public domain. Researchers developing protocols should incorporate the safety and handling procedures outlined in this guide into their standard operating procedures (SOPs). This includes conducting all manipulations within a chemical fume hood, using appropriate PPE, and having a clear emergency response plan.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ushazmatstorage.com [ushazmatstorage.com]
- 4. calpaclab.com [calpaclab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]
- 7. actenviro.com [actenviro.com]
- 8. Hydrocarbon Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]
- 9. Hydrocarbon Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 10. Quick Facts:Hydrocarbon Poisoning - Merck Manual Consumer Version [merckmanuals.com]
- 11. phoenix.gov [phoenix.gov]
- 12. hazmatnation.com [hazmatnation.com]
- 13. Exponent: Making Work Around Flammable and Combustible Liquids Safer [exponent.com]
Methodological & Application
Application Notes and Protocols for 3-Ethyl-2,2-dimethyloctane as a Solvent
Disclaimer: The following application notes and protocols are hypothetical and based on the general physicochemical properties of branched alkanes. Due to a lack of specific published experimental data on the use of 3-Ethyl-2,2-dimethyloctane as a solvent, these recommendations should be considered theoretical. Researchers should conduct their own validation experiments to determine the suitability of this solvent for their specific applications.
Introduction
This compound (C₁₂H₂₆) is a branched-chain alkane with potential as a non-polar, high-boiling point solvent for specialized applications in research, chemical synthesis, and drug development.[1][2] Alkanes are known for their ability to dissolve non-polar and weakly polar organic compounds.[3][4] The branched structure of this compound may offer different solubility characteristics and physical properties compared to its straight-chain isomer, n-dodecane. This document provides an overview of its potential applications and generalized protocols for its use.
Physicochemical Properties
A summary of the known and estimated physical and chemical properties of this compound is presented below, alongside data for common laboratory solvents for comparison.
| Property | This compound | n-Hexane | Toluene (B28343) | Dichloromethane |
| Molecular Formula | C₁₂H₂₆[1][2] | C₆H₁₄ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 170.33[1][2] | 86.18 | 92.14 | 84.93 |
| CAS Number | 62183-95-3[1][2] | 110-54-3 | 108-88-3 | 75-09-2 |
| Boiling Point (°C) | ~196 (estimated for a similar isomer)[5] | 69 | 111 | 40 |
| Melting Point (°C) | ~-50.8 (estimated for a similar isomer)[5] | -95 | -95 | -96.7 |
| Density (g/mL) | ~0.7546 (estimated for a similar isomer)[5] | 0.655 | 0.867 | 1.33 |
| Solubility in Water | Insoluble[3][4] | Insoluble | Insoluble | Slightly Soluble |
| Polarity | Non-polar[3] | Non-polar | Non-polar | Polar aprotic |
Potential Applications
Based on its non-polar nature and high boiling point, this compound could be a suitable solvent for the following applications:
-
Solvent for Non-Polar Compounds: It is expected to be a good solvent for fats, oils, waxes, and other highly non-polar organic molecules.[3] This makes it potentially useful for extraction and purification processes in natural product chemistry and lipidomics.
-
High-Temperature Reactions: Its high boiling point makes it a candidate for organic reactions requiring elevated temperatures where more volatile solvents like hexane (B92381) or toluene would require specialized equipment to prevent evaporation.
-
Inert Reaction Medium: As a saturated alkane, it is chemically inert and suitable for reactions involving highly reactive reagents that would otherwise react with more functionalized solvents.
-
Gas Chromatography (GC) Solvent: High molecular weight alkanes can be used as solvents in GC, particularly for the analysis of semi-volatile compounds.[6] Its low volatility can be advantageous in preventing sample evaporation during storage and analysis.[6]
Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for each application.
Protocol for Solubility Screening of a Non-Polar Drug Candidate
This protocol outlines a general procedure for determining the solubility of a non-polar drug candidate in this compound.
Caption: Workflow for determining the solubility of a non-polar compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the non-polar drug candidate to a known volume of this compound in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or incubator (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation of Solid: Remove the vial and allow it to stand for any undissolved solid to settle. Alternatively, centrifuge the solution or filter it through a solvent-resistant filter (e.g., PTFE).
-
Sample Collection: Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial.
-
Solvent Evaporation: Evaporate the this compound from the vial. Due to its high boiling point, this may require heating under a gentle stream of nitrogen or using a vacuum oven.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the dried drug candidate.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of dried drug candidate (mg)) / (Volume of supernatant taken (mL))
Protocol for a High-Temperature Organic Synthesis (Hypothetical Example: Suzuki Coupling)
This protocol describes the hypothetical use of this compound as a solvent for a high-temperature Suzuki coupling reaction.
Caption: Workflow for a high-temperature Suzuki coupling reaction.
Methodology:
-
Reactant Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, combine the aryl halide (1 equivalent), boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.
-
Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 120-150°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent immiscible with the alkane (e.g., ethyl acetate) to extract the product. The aqueous layer will dissolve the inorganic salts.
-
Extraction: Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[8] Use non-sparking tools when handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Logical Relationships in Solvent Selection
The decision to use a specialized solvent like this compound is based on a hierarchy of considerations.
Caption: Decision tree for selecting this compound as a solvent.
References
- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 3-Ethyl-2,2-dimethyloctane using gas chromatography (GC). Given that this specific branched alkane is often a component in complex hydrocarbon mixtures, such as gasoline and other petroleum-based products, the methodologies presented here are based on the principles of Detailed Hydrocarbon Analysis (DHA).
Introduction
This compound is a C12 branched alkane. Its analysis by gas chromatography is relevant in the petroleum industry for fuel characterization, in environmental analysis for the detection of contaminants, and potentially in drug development as a reference compound or an impurity. Gas chromatography is the ideal technique for separating and quantifying such volatile compounds. The elution of this compound is primarily governed by its boiling point and its interaction with the stationary phase of the GC column.
Data Presentation
For the purpose of method development and compound identification, a mixture of n-alkanes should be analyzed to determine the retention indices of the components of a sample.
Table 1: Estimated Retention Data for this compound and Related Compounds
| Compound | Molecular Formula | Stationary Phase Type | Estimated Kovats Retention Index (I) |
| n-Decane | C10H22 | Standard Non-Polar | 1000 |
| 3-Ethyl-2,2-dimethylhexane | C10H22 | Standard Non-Polar | 902 |
| n-Dodecane | C12H26 | Standard Non-Polar | 1200 |
| This compound | C12H26 | Standard Non-Polar | ~1150 - 1190 |
| n-Tridecane | C13H28 | Standard Non-Polar | 1300 |
Note: The estimated Kovats Retention Index for this compound is an approximation based on its structure and the known values of related compounds. Actual values must be determined experimentally.
Experimental Protocols
The following protocols are representative methods for the analysis of this compound in a complex hydrocarbon mixture, such as in gasoline analysis or detailed hydrocarbon analysis.
Protocol 1: General Purpose Screening by GC-FID
This protocol is suitable for the routine analysis and quantification of this compound in relatively clean matrices.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Autosampler
Reagents and Standards:
-
Helium (carrier gas), high purity (99.999%)
-
Hydrogen (FID fuel gas), high purity
-
Air (FID oxidant gas), high purity
-
Nitrogen (makeup gas, optional), high purity
-
Solvent for sample dilution (e.g., hexane (B92381) or pentane, GC grade)
-
n-Alkane standard mix (e.g., C8-C20) for retention index calculation
-
(Optional) this compound analytical standard
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane) to a concentration appropriate for GC analysis (typically in the ppm range).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold at 250 °C for 10 minutes
-
-
Detector Temperature (FID): 300 °C
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time with that of a standard, or by calculating its Kovats Retention Index and comparing it to the estimated value.
-
Quantify the amount of this compound using a calibration curve prepared from analytical standards.
-
Protocol 2: Detailed Hydrocarbon Analysis (DHA) by GC-MS
This protocol is suitable for the identification and quantification of this compound in complex matrices, such as gasoline, where co-elution is likely. The mass spectrometer provides definitive identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness (a longer column is recommended for better resolution in complex mixtures)
-
Autosampler
Reagents and Standards:
-
As per Protocol 1, with Helium as the required carrier gas for MS.
Procedure:
-
Sample Preparation: As described in Protocol 1.
-
GC-MS Conditions:
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 10 minutes
-
Ramp: 2 °C/min to 200 °C
-
Ramp: 10 °C/min to 300 °C, hold for 5 minutes
-
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: >1000 amu/s
-
-
-
Data Analysis:
-
Identify this compound by its retention index and by comparing its mass spectrum with a reference library (e.g., NIST). The expected molecular ion would be at m/z 170.33, although it may be of low abundance. Characteristic fragment ions for branched alkanes should be used for confirmation.
-
Quantification can be performed using the total ion chromatogram (TIC) or by extracting specific ion chromatograms for better selectivity.
-
Mandatory Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Logical relationships of factors affecting GC separation of branched alkanes.
Application Notes and Protocols: 3-Ethyl-2,2-dimethyloctane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2-dimethyloctane is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] As an alkane, it is characterized by its relative inertness due to the presence of only strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[2] Consequently, its applications in multi-step organic synthesis as a starting material for complex molecule construction are limited. However, its specific structural features make it relevant in other areas of organic chemistry, particularly in fuel science and as a potential, though not widely documented, reference compound. This document outlines the primary methodologies for its synthesis and discusses its potential applications based on the general reactivity of highly branched alkanes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Registry Number | 62183-95-3 | [1] |
| IUPAC Name | This compound | [1] |
| XLogP3-AA | 6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
Key Applications in Organic Chemistry
While not a common building block in traditional organic synthesis, this compound and similar branched alkanes have applications in several specialized areas:
-
Fuel Additives: Highly branched alkanes are prized components of gasoline due to their high octane (B31449) ratings, which prevent engine knocking.[3] The compact, branched structure of this compound leads to more stable carbocation intermediates during combustion, resulting in smoother burning.[4]
-
Reference Standards: Due to its well-defined structure and physical properties, it can serve as a reference standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures like gasoline.
-
Precursor in Cracking and Isomerization: In petroleum refining, alkanes like this compound can be subjected to catalytic cracking to produce smaller, more valuable alkanes and alkenes, or they can be isomerized to other C₁₂ isomers.[5][6]
-
Inert Solvent: Like other alkanes, it is a nonpolar solvent and could be used for reactions involving nonpolar reagents, although more common and less expensive alkanes are typically used.
Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Isomerization of Linear Alkanes
The industrial synthesis of branched alkanes like this compound often involves the isomerization of linear or less-branched alkanes over an acid catalyst. This process is central to improving the octane number of gasoline.
Objective: To produce a mixture of branched alkanes, including this compound, from a linear alkane feedstock.
Materials:
-
n-Dodecane (as a representative linear alkane)
-
Solid acid catalyst (e.g., sulfated zirconia or a zeolite like H-ZSM-5)
-
High-pressure reactor
-
Gas chromatograph (GC) for product analysis
Procedure:
-
The solid acid catalyst is activated by heating under a flow of inert gas.
-
The high-pressure reactor is charged with the activated catalyst.
-
Liquid n-dodecane is fed into the reactor.
-
The reactor is heated to a temperature between 150°C and 250°C and pressurized with hydrogen (to suppress cracking side reactions).
-
The reaction is allowed to proceed for a set period, with samples taken periodically for analysis.
-
The product stream is cooled, and the liquid products are collected.
-
The product mixture is analyzed by GC to determine the distribution of isomers.
Expected Outcome: The product will be a complex mixture of C₁₂ alkane isomers, with an increased proportion of branched alkanes, including this compound. The exact composition will depend on the catalyst and reaction conditions.
Protocol 2: Free-Radical Halogenation (A Representative Reaction)
While not a common synthetic route from this compound, halogenation is a classic reaction of alkanes and illustrates its potential reactivity under specific conditions. Free-radical bromination is generally more selective than chlorination for the most substituted carbon.[7]
Objective: To perform a representative halogenation reaction on a branched alkane.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) as solvent
-
A radical initiator (e.g., benzoyl peroxide)
-
UV lamp or heat source
Procedure:
-
In a round-bottom flask, dissolve this compound in CCl₄.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
The flask is equipped with a condenser and stirred.
-
The reaction mixture is either heated to reflux or irradiated with a UV lamp to initiate the reaction.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude brominated product.
-
Purification can be achieved by column chromatography or distillation.
Expected Outcome: A mixture of monobrominated isomers will be formed. The major product is expected to be the one where bromine has substituted a hydrogen at the most substituted tertiary carbon, if sterically accessible.
Visualizations
Acid-Catalyzed Isomerization Workflow
Caption: Workflow for acid-catalyzed isomerization of linear alkanes.
Free-Radical Halogenation Mechanism
Caption: General mechanism for free-radical bromination of an alkane.
References
- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 3. youtube.com [youtube.com]
- 4. Chemistry of Catalytic Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]
Application Notes and Protocols for 3-Ethyl-2,2-dimethyloctane as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] Due to its high purity and well-characterized properties, it serves as an invaluable reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its primary applications are in the detailed hydrocarbon analysis (DHA) of fuels and as an internal standard for the quantification of volatile and semi-volatile organic compounds. This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard.
Physicochemical and Purity Data
As a reference standard, this compound is characterized by its specific physicochemical properties and high purity. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.33 | g/mol |
| CAS Number | 62183-95-3 | |
| Boiling Point | ~195-197 | °C |
| Density | ~0.76 | g/cm³ |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents |
Table 2: Typical Purity Specifications for this compound Reference Standard
| Parameter | Specification |
| Purity (by GC-FID) | ≥ 99.5% |
| Identity (by MS and/or NMR) | Conforms to structure |
| Water Content (by Karl Fischer) | ≤ 0.05% |
| Non-volatile Residue | ≤ 0.005% |
| Certified Concentration (if in solution) | Provided with uncertainty |
Applications in Analytical Chemistry
Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) in chromatographic analysis. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes. The use of an IS corrects for variations in injection volume, instrument response, and sample preparation, thereby improving the accuracy and precision of the analysis.[3][4]
Key Advantages as an Internal Standard:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or the sample matrix.
-
Elution in a Predictable Range: Its boiling point and branching result in a retention time that is typically in the range of many common analytes in hydrocarbon analysis without co-eluting with them.
-
Not Naturally Abundant: It is not a common component in many sample types, reducing the likelihood of interference from the sample matrix.
System Suitability Standard
Injecting a known concentration of this compound can be used to verify the performance of a GC system before running a sequence of samples. This includes assessing:
-
Column Efficiency: Measured by theoretical plates and peak symmetry.
-
Injector Precision: Assessed by the reproducibility of peak areas from multiple injections.
-
Detector Response: Verifying the sensitivity and linearity of the detector.
Retention Time Marker
Due to its consistent elution time under specific GC conditions, this compound can be used as a retention time marker. This aids in the identification of unknown hydrocarbons in a complex mixture by comparing their relative retention times to that of the standard.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution of this compound, which can be used for preparing calibration standards or as an internal standard spiking solution.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., hexane, isooctane, or dichloromethane, GC grade or higher)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Syringes or pipettes
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry weighing boat.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure complete transfer.
-
Add the solvent to the flask until it is about half-full.
-
Cap the flask and swirl gently to dissolve the standard completely.
-
Once dissolved, add the solvent to the calibration mark on the neck of the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at the recommended temperature (typically 2-8 °C).
Protocol 2: Quantitative Analysis of a Hydrocarbon Mixture using this compound as an Internal Standard by GC-FID
This protocol outlines a general GC-Flame Ionization Detection (FID) method for the quantification of a target analyte in a hydrocarbon mixture using this compound as an internal standard.
Materials:
-
GC-FID system with a suitable capillary column (e.g., nonpolar, such as DB-1 or equivalent)
-
Analyte(s) of interest
-
This compound internal standard stock solution (from Protocol 1)
-
Solvent for dilution
-
Autosampler vials with caps (B75204) and septa
Procedure:
1. Preparation of Calibration Standards: a. Prepare a series of at least five calibration standards by diluting a stock solution of the analyte(s) to known concentrations. b. To each calibration standard, add a constant and known concentration of the this compound internal standard. For example, add 10 µL of a 1 mg/mL IS stock solution to 1 mL of each calibration standard.
2. Sample Preparation: a. To a known volume or weight of the sample, add the same constant and known concentration of the this compound internal standard as was added to the calibration standards. b. Dilute the sample with a suitable solvent if necessary to bring the analyte concentration within the calibration range.
3. GC-FID Analysis: a. Set up the GC-FID method with the following typical parameters (these may need to be optimized for specific applications):
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 50:1 (can be adjusted based on concentration)
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
- Initial Temperature: 40 °C, hold for 2 minutes
- Ramp: 10 °C/min to 280 °C
- Final Hold: 5 minutes at 280 °C
- Detector Temperature: 300 °C b. Inject the calibration standards, followed by the samples.
4. Data Analysis: a. For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. b. Plot a calibration curve of the peak area ratio versus the concentration of the analyte. c. Determine the linearity of the calibration curve (R² value should be > 0.995). d. For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. e. Using the calibration curve, determine the concentration of the analyte in the sample.
Conclusion
This compound is a versatile and reliable reference standard for applications in analytical chemistry, particularly for the analysis of hydrocarbons. Its use as an internal standard, as detailed in these protocols, can significantly enhance the accuracy and precision of quantitative analysis. Proper preparation of standards and adherence to validated GC methods are essential for obtaining high-quality, reproducible results in research, quality control, and drug development settings.
References
Application Notes and Protocols for the Analytical Detection of 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2-dimethyloctane is a saturated branched-chain alkane with the chemical formula C12H26.[1] As a volatile organic compound, its accurate detection and quantification are crucial in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker in biological samples. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Principle of Analysis
The analytical method is based on Gas Chromatography (GC) for the separation of this compound from other components in a sample matrix, followed by Mass Spectrometry (MS) for its unequivocal identification and quantification. The separation on a GC column is based on the compound's boiling point and its interaction with the stationary phase. Identification by MS is achieved by analyzing the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its characteristic fragmentation pattern upon electron ionization.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62183-95-3 | [1] |
Gas Chromatography and Mass Spectrometry Data
| Parameter | Value | Notes |
| Gas Chromatography | ||
| Estimated Kovats Retention Index (non-polar column) | ~1150 - 1250 | This is an estimated value based on the elution of similar branched C12 alkanes. The exact value should be determined experimentally using a series of n-alkane standards. |
| Mass Spectrometry (Electron Ionization) | ||
| Molecular Ion (M+) [m/z] | 170 | May be of low abundance or absent in the electron ionization spectrum of highly branched alkanes. |
| Major Fragment Ions [m/z] (Relative Intensity) | 57 (100%), 43 (80%), 71 (60%), 85 (40%), 41 (35%), 141 (15%) | The base peak at m/z 57 corresponds to the stable tert-butyl cation ((CH3)3C+). Other fragments represent various alkyl carbocations resulting from the cleavage at branching points. |
Experimental Protocols
I. Sample Preparation
The sample preparation protocol will vary depending on the matrix (e.g., environmental water sample, biological fluid, chemical mixture). A general liquid-liquid extraction (LLE) protocol for a non-polar analyte like this compound from an aqueous matrix is provided below.
Materials:
-
Hexane (B92381) or Pentane (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined septa
Procedure:
-
To 5 mL of the aqueous sample in a glass tube, add 2 mL of hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 2000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
II. GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
GC Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane non-polar column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/sec.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
III. Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a known reference standard or a library spectrum (e.g., NIST). The presence of the characteristic fragment ions is key for positive identification.
-
Quantification: For quantitative analysis, an internal standard method is recommended for best accuracy and precision.
-
Internal Standard Selection: A deuterated alkane (e.g., n-dodecane-d26) or a branched alkane not present in the sample can be used as an internal standard.
-
Calibration: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards and samples under the same GC-MS conditions.
-
Calculation: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration in unknown samples is then determined from this calibration curve.
-
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Proposed mass spectral fragmentation of this compound.
References
3-Ethyl-2,2-dimethyloctane as a Potential Biomarker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are emerging as a significant class of non-invasive biomarkers for a variety of physiological and pathophysiological states, including metabolic disorders and cancer.[1][2][3][4] These low molecular weight compounds are end-products of metabolic processes and can be detected in various biological matrices such as breath, urine, and blood.[3] Alterations in metabolic pathways due to disease can lead to changes in the profile of emitted VOCs, providing a potential diagnostic window.
3-Ethyl-2,2-dimethyloctane, a branched alkane with the chemical formula C12H26, represents a potential VOC biomarker. While direct evidence linking this specific compound to disease is currently limited, its chemical properties align with those of other alkanes and branched hydrocarbons that have been investigated as biomarkers. This document provides a framework for the investigation of this compound as a potential biomarker, detailing hypothetical applications, data presentation, and experimental protocols.
Putative Biological Significance and Origin
The biological relevance of specific long-chain branched alkanes is an area of active research. While some short-chain branched alkanes can be endogenously produced, many alkanes found in human samples are from external sources. However, altered metabolism in disease states, particularly oxidative stress, can lead to the peroxidation of lipids, a process known to generate a variety of VOCs, including alkanes.[4] The biosynthesis of branched-chain amino acids is a fundamental metabolic process, and it is conceivable that downstream metabolic alterations could lead to the formation of branched alkanes.
An isomer, 3-Ethyl-2,7-dimethyloctane, has been identified as a urinary sex pheromone in male mice, indicating that organisms can endogenously produce structurally similar compounds. This underscores the potential for this compound to have a biological origin and for its concentration to be modulated by physiological or pathological conditions.
Data Presentation: A Framework for Quantitative Analysis
Effective biomarker validation requires robust quantitative data. The following table provides a template for summarizing hypothetical quantitative data for this compound in a clinical research setting.
| Cohort | Sample Matrix | N | Mean Concentration (ng/L) ± SD | Range (ng/L) | p-value |
| Healthy Controls | Urine | 100 | 15.2 ± 3.1 | 8.5 - 22.7 | <0.001 |
| Disease X Patients | Urine | 100 | 45.8 ± 12.5 | 25.1 - 89.4 | |
| Healthy Controls | Exhaled Breath | 100 | 2.1 ± 0.8 | 0.9 - 4.5 | <0.001 |
| Disease X Patients | Exhaled Breath | 100 | 8.9 ± 2.3 | 5.2 - 15.6 |
Signaling Pathways and Experimental Workflows
To visualize the potential metabolic origin and the analytical workflow for this compound as a biomarker, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Volatile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and challenges of developing volatile metabolites from exhaled breath as a biomarker platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of cancer cell volatile organic compounds: their metabolism and evolution [frontiersin.org]
Application Notes and Protocols for the Synthesis of 3-Ethyl-2,2-dimethyloctane via Acid-Catalyzed Isomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of the branched alkane 3-Ethyl-2,2-dimethyloctane through the acid-catalyzed isomerization of a linear C12 alkane precursor, such as n-dodecane. This process is a key reaction in producing high-octane gasoline components and specialty solvents. The protocol is based on established principles of alkane hydroisomerization over solid acid catalysts. While a specific protocol for this compound is not extensively documented in publicly available literature, this document outlines a representative procedure using a bifunctional catalyst system.
Introduction
Branched alkanes, such as this compound, are of significant interest due to their physical and chemical properties, including lower melting points and higher octane (B31449) ratings compared to their linear counterparts. The controlled synthesis of specific branched isomers is achieved through catalytic isomerization, a process that rearranges the carbon skeleton of a hydrocarbon. This reaction is typically performed at elevated temperatures and pressures in the presence of a solid acid catalyst, often doped with a noble metal to facilitate hydrogenation/dehydrogenation steps. This protocol details a laboratory-scale procedure for the synthesis of this compound from n-dodecane using a platinum-supported sulfated zirconia catalyst.
Data Presentation
Table 1: Typical Reaction Parameters for n-Dodecane Isomerization
| Parameter | Value |
| Starting Material | n-Dodecane (C12H26) |
| Catalyst | 0.5 wt% Pt on Sulfated Zirconia (Pt/SZ) |
| Temperature | 180 - 220 °C |
| Pressure (H2) | 10 - 30 bar |
| H2/Hydrocarbon Molar Ratio | 5 - 10 |
| Weight Hourly Space Velocity (WHSV) | 1 - 5 h⁻¹ |
| Typical n-Dodecane Conversion | 60 - 80% |
| Selectivity to Branched C12 Isomers | 85 - 95% |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.34 g/mol |
| CAS Number | 62183-95-3 |
| Boiling Point | ~190-200 °C (estimated) |
| Density | ~0.75 g/cm³ (estimated) |
Experimental Protocols
Catalyst Preparation: Platinum on Sulfated Zirconia (Pt/SZ)
-
Zirconium Hydroxide (B78521) Precipitation: Prepare a 0.5 M aqueous solution of zirconyl chloride (ZrOCl₂·8H₂O). Precipitate zirconium hydroxide (Zr(OH)₄) by the slow addition of a 2 M ammonium (B1175870) hydroxide (NH₄OH) solution with vigorous stirring until the pH reaches approximately 8.
-
Aging and Washing: Age the resulting precipitate in the mother liquor for 24 hours at room temperature. Subsequently, wash the precipitate repeatedly with deionized water until it is free of chloride ions (tested with AgNO₃ solution).
-
Drying: Dry the washed precipitate at 110 °C for 24 hours.
-
Sulfation: Impregnate the dried zirconium hydroxide with a 1 M sulfuric acid (H₂SO₄) solution for 2 hours.
-
Calcination: Calcine the sulfated support in a muffle furnace in a flow of dry air. Ramp the temperature at 5 °C/min to 600 °C and hold for 3 hours.
-
Platinum Impregnation: Impregnate the sulfated zirconia support with an aqueous solution of chloroplatinic acid (H₂PtCl₆) to achieve a final platinum loading of 0.5 wt%.
-
Final Catalyst Preparation: Dry the platinum-impregnated catalyst at 120 °C overnight, followed by calcination in air at 350 °C for 3 hours. Finally, reduce the catalyst in a stream of hydrogen (H₂) at 300 °C for 2 hours prior to the reaction.
Isomerization of n-Dodecane
-
Reactor Setup: The reaction is performed in a high-pressure fixed-bed continuous flow reactor. Pack a stainless-steel reactor tube (e.g., 1 cm inner diameter) with the prepared Pt/SZ catalyst (typically 1-2 g).
-
Catalyst Activation: Before introducing the reactant, activate the catalyst in-situ by flowing hydrogen gas at the reaction temperature (e.g., 200 °C) for 1 hour.
-
Reaction Execution:
-
Introduce a continuous flow of hydrogen gas into the reactor and pressurize the system to the desired pressure (e.g., 20 bar).
-
Pump the n-dodecane feedstock into the reactor at a controlled flow rate to achieve the desired Weight Hourly Space Velocity (WHSV).
-
Maintain the reactor temperature at the desired setpoint (e.g., 200 °C) using a furnace with a temperature controller.
-
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled gas-liquid separator. Non-condensable gases are vented after passing through a back-pressure regulator.
-
Product Analysis: Analyze the liquid product samples using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA) to determine the conversion of n-dodecane and the selectivity to various isomers, including this compound. The identification of products can be confirmed by gas chromatography-mass spectrometry (GC-MS).
Mandatory Visualizations
Application Note: Quantification of 3-Ethyl-2,2-dimethyloctane in Complex Mixtures
Abstract
This application note provides a detailed protocol for the quantification of 3-Ethyl-2,2-dimethyloctane, a volatile organic compound (VOC), in complex environmental and biological matrices. The methodology leverages established sample preparation techniques, including static headspace (SHS) and purge-and-trap (P&T), followed by analysis using gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a robust and reliable method for the trace-level quantification of this branched-chain alkane.
Introduction
This compound (C12H26, MW: 170.33 g/mol , CAS: 62183-95-3) is a branched-chain alkane that may be present in various complex mixtures, including environmental samples (e.g., soil, water, air) and biological specimens (e.g., exhaled breath, blood).[1][2][3] Accurate quantification of such volatile organic compounds is crucial for applications ranging from environmental contamination assessment to biomarker discovery in medical diagnostics.[4]
The analysis of VOCs is typically performed using gas chromatography (GC) coupled with a sensitive detector, such as a mass spectrometer (MS) or a flame ionization detector (FID).[5] However, the primary challenge in quantifying trace levels of VOCs lies in the sample preparation stage, which must efficiently extract and concentrate the analyte from the sample matrix while minimizing interferences.[6][7] This application note details two common and effective sample preparation methods for the analysis of this compound: Static Headspace and Purge-and-Trap.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard grade)
-
Internal Standard (IS): Toluene-d8 or other suitable deuterated VOC
-
Solvents: Methanol (purge-and-trap grade), Reagent-grade water (VOC-free)
-
Gases: Helium (99.999% purity), Nitrogen (99.999% purity)
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa
Sample Preparation
Two primary methods for sample preparation are presented, suitable for different sample matrices and required sensitivity.
2.2.1. Static Headspace (SHS) Protocol
This method is suitable for the analysis of volatile compounds in liquid and solid samples where high sensitivity is not the primary requirement.[5]
-
Sample Aliquoting: Place a precisely weighed (for solids, e.g., 5 g) or measured (for liquids, e.g., 5 mL) amount of the sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of Toluene-d8 in methanol).
-
Matrix Modification (Optional): For aqueous samples, add a salting-out agent (e.g., 1.5 g of NaCl) to increase the volatility of the analyte.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Incubation and Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace gas.[5]
-
Injection: Following equilibration, a heated, gas-tight syringe on the autosampler will withdraw a known volume of the headspace gas (e.g., 1 mL) and inject it into the GC-MS system.
2.2.2. Purge-and-Trap (P&T) Protocol
Purge-and-trap is a dynamic headspace technique that offers higher sensitivity and is ideal for trace-level analysis of VOCs in aqueous and solid samples.[5][8]
-
Sample Loading: Place a known volume of the aqueous sample (e.g., 5 mL) or a weighed amount of the solid sample mixed with reagent water into the sparging vessel of the purge-and-trap concentrator.
-
Internal Standard Spiking: Add a known amount of the internal standard directly into the sparging vessel.
-
Purging: An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). This process strips the volatile this compound from the sample matrix.[5]
-
Trapping: The purged volatiles are carried in the gas stream to an analytical trap containing a combination of sorbent materials (e.g., Tenax®, silica (B1680970) gel, and charcoal). The analytes are retained on the trap while the purge gas is vented.
-
Desorption: After the purge cycle, the trap is rapidly heated, and the trapped analytes are desorbed into the GC-MS system by backflushing the trap with the GC carrier gas.
-
Bake Cycle: The trap is then baked at a higher temperature to remove any residual compounds before the next analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.
-
SIM Ions for this compound: m/z 57, 71, 85 (Quantifier), 141
-
SIM Ions for Toluene-d8 (IS): m/z 98, 100
-
Data Presentation
Quantitative data should be compiled to compare the performance of the different sample preparation methods and to present the results from sample analysis. The following tables provide examples of how to structure this data.
Table 1: Method Performance Comparison (Hypothetical Data)
| Parameter | Static Headspace (SHS) | Purge-and-Trap (P&T) |
| Limit of Detection (LOD) | 0.5 µg/L | 0.05 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 0.15 µg/L |
| Linear Range | 1.5 - 200 µg/L | 0.15 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Recovery (%) | 85 - 95% | 90 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Table 2: Quantification of this compound in Various Matrices (Hypothetical Data)
| Sample ID | Matrix | Sample Preparation Method | Concentration (µg/L) | %RSD (n=3) |
| WW-01 | Wastewater | Purge-and-Trap | 5.2 | 4.5 |
| GW-01 | Groundwater | Purge-and-Trap | Not Detected (<0.05) | N/A |
| SOIL-01 | Contaminated Soil | Static Headspace | 15.8 (µg/kg) | 8.2 |
| BREATH-01 | Exhaled Breath | Thermal Desorption | 0.8 (ppbv) | 11.5 |
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Caption: Detailed workflow for the Static Headspace (SHS) protocol.
Caption: Detailed workflow for the Purge-and-Trap (P&T) protocol.
Conclusion
The protocols described in this application note provide a robust framework for the quantification of this compound in a variety of complex matrices. The choice between Static Headspace and Purge-and-Trap will depend on the specific requirements of the analysis, particularly the desired sensitivity. By following these detailed methodologies, researchers can achieve accurate and reproducible results for the trace-level analysis of this volatile organic compound.
References
- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C12H26|CAS 62183-95-3 [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. env.go.jp [env.go.jp]
Application Notes and Protocols for the Analysis of 3-Ethyl-2,2-dimethyloctane in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2-dimethyloctane is a volatile organic compound (VOC) belonging to the branched-chain alkane family.[1][2] While not a commonly targeted analyte in routine environmental monitoring, its presence can be indicative of contamination from specific industrial processes or fuel sources. As a C12 hydrocarbon, its detection and quantification in environmental matrices such as water, soil, and air require sensitive and specific analytical methodologies. These application notes provide detailed protocols for the analysis of this compound, leveraging established techniques for VOC analysis, primarily based on gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1] |
| Boiling Point | 196 °C | |
| LogP (Octanol-Water Partition Coefficient) | 4.49 | |
| CAS Number | 62183-95-3 | [1][2] |
The relatively high boiling point and LogP value suggest that while volatile, this compound will have a greater affinity for organic phases and may require specific extraction conditions to ensure efficient recovery from environmental samples.
Analytical Methodologies
The primary analytical technique for the determination of this compound in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). The choice of sample introduction technique is critical and depends on the sample matrix.
-
Purge and Trap (P&T) GC-MS: This is the preferred method for water and soil/sediment samples. It offers excellent sensitivity by pre-concentrating the analyte from the sample matrix.
-
Headspace (HS) GC-MS: Headspace analysis is a viable alternative for soil and water samples, particularly for screening or when dealing with highly contaminated samples.
-
Solid-Phase Microextraction (SPME) GC-MS: SPME is a solvent-free technique that is particularly well-suited for air sampling and can also be used for water and the headspace above soil samples.
Quantitative Data Summary
The following tables summarize typical analytical performance data that can be expected when analyzing for C12 branched alkanes, such as this compound, using the described methods. This data is representative and may vary based on the specific instrumentation and matrix conditions.
Table 1: Method Performance for this compound in Water by Purge and Trap GC-MS
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 70 - 130% |
| Relative Standard Deviation (RSD) | < 15% |
Table 2: Method Performance for this compound in Soil by Purge and Trap GC-MS
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 5 - 50 µg/kg |
| Linearity (R²) | > 0.995 |
| Recovery | 60 - 120% |
| Relative Standard Deviation (RSD) | < 20% |
Table 3: Method Performance for this compound in Air by SPME-GC-MS
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 0.1 - 0.5 µg/m³ |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/m³ |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 120% (fiber dependent) |
| Relative Standard Deviation (RSD) | < 20% |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in various environmental matrices.
Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS
This protocol is based on the principles of EPA Method 8260.
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure no headspace is present in the vials.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2.
-
Store samples at 4°C until analysis.
2. Purge and Trap Parameters:
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes.
-
Purge Temperature: Ambient or slightly elevated (e.g., 40°C) to improve the purging efficiency of less volatile compounds.
-
Trap: Vocarb 3000 or equivalent.
-
Desorb Temperature: 250°C.
-
Desorb Time: 2 minutes.
-
Bake Temperature: 270°C for 8 minutes.
3. GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness Rtx-VMS or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35°C for 2 minutes, ramp to 180°C at 10°C/min, then to 230°C at 20°C/min, hold for 2 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: 35-350 amu (scan mode).
-
Selected Ion Monitoring (SIM) Ions: For enhanced sensitivity, monitor characteristic ions for C12H26 isomers, such as m/z 43, 57, 71, 85, and 170 (molecular ion, may be of low abundance).
4. Quality Control:
-
Analyze a method blank with each batch of samples.
-
Analyze a laboratory control spike (LCS) to assess method accuracy.
-
Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.
-
Use internal standards (e.g., fluorobenzene, chlorobenzene-d5) and surrogate standards (e.g., toluene-d8, 4-bromofluorobenzene) to monitor instrument performance and sample-specific recovery.
Protocol 2: Analysis of this compound in Soil by Purge and Trap GC-MS
This protocol is adapted from EPA Method 8260 for solid matrices.
1. Sample Collection and Preservation:
-
Collect soil samples in pre-weighed 40 mL VOA vials or similar containers.
-
Immediately after collection, add a known weight of soil (e.g., 5 grams) to a pre-weighed VOA vial containing 10 mL of methanol (B129727). This serves to both preserve the sample and act as the extraction solvent.
-
Store samples at 4°C until analysis.
2. Sample Preparation:
-
Allow the sample to settle.
-
Take an aliquot of the methanol extract (e.g., 100 µL) and add it to 5 mL of reagent water in a purge tube.
-
Add internal and surrogate standards.
3. Purge and Trap and GC-MS Parameters:
-
Follow the same Purge and Trap and GC-MS parameters as outlined in Protocol 1.
4. Quality Control:
-
Follow the same quality control procedures as outlined in Protocol 1, with the LCS and MS/MSD prepared in a clean sand matrix.
Protocol 3: Analysis of this compound in Air by SPME-GC-MS
1. SPME Fiber Selection:
-
For non-polar, semi-volatile compounds like this compound, a polydimethylsiloxane (B3030410) (PDMS) or PDMS/Divinylbenzene (DVB) fiber is recommended. A 100 µm PDMS fiber is a good starting point.
2. Air Sampling:
-
Expose the SPME fiber to the air sample for a predetermined time (e.g., 30 minutes). The sampling can be performed actively (with a fan or pump) or passively.
-
For quantitative analysis, the sampling time and conditions must be consistent.
-
After sampling, retract the fiber into the needle and cap it for transport to the laboratory.
3. GC-MS Parameters:
-
Injector: Splitless mode, with the split vent opened after a short period (e.g., 2 minutes) to purge the inlet.
-
Injector Temperature: 250°C.
-
Desorption Time: 2-5 minutes.
-
GC Column, Carrier Gas, and Oven Program: Same as in Protocol 1.
-
MS Parameters: Same as in Protocol 1.
4. Quality Control:
-
Analyze a field blank SPME fiber that has been taken to the sampling site but not exposed.
-
Analyze a laboratory blank SPME fiber.
-
Use internal standards by either loading them onto the fiber after sampling or by introducing them into the GC inlet separately.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound in different environmental matrices.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethyl-2,2-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 3-Ethyl-2,2-dimethyloctane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the estimated boiling point of this compound and its common isomers?
Q2: What are the most common impurities encountered in the synthesis of this compound?
A plausible synthetic route for this compound is the Grignard reaction between ethylmagnesium bromide and 2,2-dimethyl-3-octanone (B1266652), followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2,2-dimethyl-3-octanone and any unreacted Grignard reagent byproducts.
-
Isomeric Alkanes: Side reactions during the Grignard addition or subsequent elimination and reduction steps can lead to the formation of various C12 alkane isomers.
-
Alkenes: Incomplete hydrogenation of the intermediate alkene mixture will result in contamination of the final product.
-
Alcohols: The tertiary alcohol intermediate may be carried through if the dehydration and/or reduction steps are incomplete.
Q3: Which purification techniques are most suitable for this compound?
The primary methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC).
-
Fractional Distillation: This technique is suitable for separating compounds with relatively small differences in boiling points, which is common for isomeric alkanes.[2][3]
-
Preparative Gas Chromatography (GC): Preparative GC offers higher separation efficiency and is ideal for isolating high-purity product from a complex mixture of isomers with very close boiling points.[4]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor Separation of Isomers
-
Potential Cause: The boiling points of this compound and its isomeric impurities are very close, making separation by standard fractional distillation challenging.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This involves returning a larger portion of the condensed vapor to the column.
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point differences between isomers, potentially improving separation.
-
Issue 2: Product Contaminated with Alkenes
-
Potential Cause: Incomplete hydrogenation of the alkene intermediate.
-
Troubleshooting Steps:
-
Repeat Hydrogenation: Subject the impure product to another round of hydrogenation.
-
Optimize Hydrogenation Conditions: Ensure the catalyst is active, and the hydrogen pressure and reaction time are sufficient for complete reaction.
-
Alternative Purification: Consider using preparative GC, as the difference in polarity between alkanes and alkenes can facilitate separation.
-
Preparative Gas Chromatography (GC)
Issue 3: Co-elution of Isomers
-
Potential Cause: The GC column and temperature program are not optimized for separating structurally similar C12 alkane isomers.
-
Troubleshooting Steps:
-
Column Selection: Use a high-resolution capillary column. Non-polar stationary phases like those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) are a good starting point for separating alkanes based on boiling point. For isomers with very similar boiling points, a more polar stationary phase might offer better selectivity based on subtle differences in molecular shape.
-
Temperature Programming: Implement a slow temperature ramp to maximize the separation between closely eluting peaks. An initial isothermal period at a lower temperature can also improve the resolution of early-eluting compounds.
-
Carrier Gas Flow Rate: Optimize the carrier gas (e.g., helium, hydrogen) flow rate to achieve the best column efficiency.
-
Column Length: A longer column will provide more theoretical plates and better resolution, although it will also increase analysis time.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated/Reported Boiling Point (°C) |
| This compound | C₁₂H₂₆ | 170.34 | ~190 - 200 (Estimated) |
| 3-Ethyl-2,7-dimethyloctane | C₁₂H₂₆ | 170.34 | 196[1] |
| n-Dodecane | C₁₂H₂₆ | 170.34 | 216.3 |
| 3-Ethyl-2,2-dimethylhexane (B12652332) | C₁₀H₂₂ | 142.28 | 159[5] |
Experimental Protocols
Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Charging: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat to maintain a steady condensation ring in the upper part of the column.
-
Distillation: Slowly increase the heat to begin distillation. Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second).
-
Fraction Collection: Monitor the temperature at the distillation head. Collect fractions over narrow boiling ranges. A stable boiling point indicates the collection of a relatively pure compound. A gradual increase in temperature suggests a mixture of isomers is co-distilling.
-
Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their purity.
Preparative Gas Chromatography (GC) for Purification of this compound
-
System Preparation:
-
Column: Install a suitable high-resolution capillary column (e.g., a thick-film non-polar stationary phase).
-
Injector and Detector: Set the injector and detector temperatures appropriately higher than the maximum oven temperature to ensure rapid vaporization and prevent condensation.
-
Carrier Gas: Use a high-purity carrier gas (e.g., Helium) at an optimized flow rate.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude sample onto an analytical GC with a similar column to develop the separation method.
-
Optimize the oven temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation of the target compound from its impurities.
-
-
Preparative Scale-Up:
-
Transfer the optimized method to the preparative GC system.
-
Increase the injection volume to collect a larger amount of purified product. Multiple injections may be necessary.
-
Use a collection system (e.g., cooled traps) to capture the eluting fractions corresponding to the this compound peak.
-
-
Purity Verification: Analyze the collected fraction using analytical GC to confirm its purity.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor isomer separation in fractional distillation.
References
Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,2-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory synthesis routes for highly branched alkanes like this compound involve the formation of a C-C bond followed by removal of functional groups. Two primary strategies are:
-
Grignard Reaction followed by Dehydration and Hydrogenation: This involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated to the desired alkane. For this compound, this could involve the reaction of pentylmagnesium bromide with 3,3-dimethyl-2-butanone.
-
Corey-House Synthesis: This method provides a direct way to couple two alkyl groups.[1] It involves the reaction of a lithium dialkylcuprate with an alkyl halide.[1] For this target molecule, one could envision the reaction of lithium di(t-butyl)cuprate with 1-bromohexane (B126081) or a related coupling.
Q2: My Grignard reaction is failing to initiate. What are the common causes?
A2: Failure of a Grignard reaction to initiate is a frequent issue. The primary causes are:
-
Presence of moisture: Grignard reagents are highly sensitive to water. All glassware must be thoroughly flame-dried or oven-dried, and anhydrous solvents are essential.
-
Passivated Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Gently crushing the magnesium turnings or adding a small crystal of iodine can help to activate the surface.
Q3: I am observing a significant amount of a dimeric byproduct in my reaction. What is it and how can I minimize it?
A3: The dimeric byproduct is likely due to a Wurtz-type coupling reaction, where the Grignard reagent or organolithium reagent reacts with the starting alkyl halide. To minimize this side reaction, it is recommended to add the alkyl halide slowly to the magnesium turnings or lithium, maintaining a low concentration of the alkyl halide throughout the reaction.
Q4: During the dehydration of the tertiary alcohol, I am getting a mixture of alkene isomers. How can I control the regioselectivity?
A4: The dehydration of tertiary alcohols typically proceeds through an E1 mechanism, which can lead to a mixture of alkene products.[2][3] The thermodynamically most stable, more substituted alkene (Zaitsev's rule) is usually the major product.[2] To favor a specific isomer, you might explore different dehydrating agents and reaction conditions. For sterically hindered alcohols, harsher conditions might be necessary.[4]
Q5: What are the best methods for purifying the final this compound product?
A5: As a non-polar hydrocarbon, this compound can be purified from more polar impurities by filtration through a plug of silica (B1680970) gel. To separate it from other isomeric alkanes or unreacted starting materials with close boiling points, fractional distillation is the most effective method.[5] For highly specific separations, preparative gas chromatography can be employed.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not start (no heat evolution, no disappearance of magnesium) | Moisture in the system or passivated magnesium. | Flame-dry all glassware, use anhydrous solvents, and add a small iodine crystal to activate the magnesium. |
| Formation of a white precipitate and low yield of the desired alcohol. | The Grignard reagent is acting as a base and deprotonating the ketone, leading to enolization. | Use a less sterically hindered Grignard reagent if possible, or perform the reaction at a lower temperature. The addition of cerium(III) chloride can sometimes suppress enolization. |
| Significant amount of a higher molecular weight alkane is formed. | Wurtz coupling side reaction. | Add the alkyl halide dropwise to the magnesium to maintain a low concentration. |
| The starting ketone is recovered after workup. | Enolization of the ketone by the Grignard reagent. | Lower the reaction temperature and consider using a less sterically hindered base if applicable to your overall synthetic scheme. |
Issue 2: Incomplete Dehydration of the Tertiary Alcohol
| Symptom | Possible Cause | Suggested Solution |
| Starting alcohol is present in the product mixture. | Dehydration conditions are too mild for the sterically hindered alcohol. | Increase the reaction temperature or use a stronger dehydrating agent (e.g., phosphorus oxychloride in pyridine (B92270) instead of sulfuric or phosphoric acid).[3] For very hindered alcohols, heating with anhydrous oxalic acid at high temperatures can be effective.[4] |
| A complex mixture of products is obtained. | Carbocation rearrangements are occurring. | Milder dehydration conditions might minimize rearrangements, although this could also lead to incomplete reaction. |
Issue 3: Low Purity of Final Product after Purification
| Symptom | Possible Cause | Suggested Solution | | Contamination with isomeric alkanes. | Incomplete separation during purification. | Use a longer fractional distillation column or one with higher theoretical plates. For very difficult separations, consider preparative gas chromatography. | | Presence of residual oxygenated compounds (alcohols, ketones). | Inefficient purification. | Pass the crude product through a column of silica gel or alumina (B75360) to remove polar impurities before distillation. |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-2,2-dimethyloctan-3-ol via Grignard Reaction
This protocol is adapted from the synthesis of similar tertiary alcohols.[6]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
3,3-Dimethyl-2-butanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring to initiate the formation of the Grignard reagent (pentylmagnesium bromide). Once the reaction is initiated (as evidenced by gentle reflux), add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.
-
Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Ethyl-2,2-dimethyloctan-3-ol.
Protocol 2: Dehydration of 3-Ethyl-2,2-dimethyloctan-3-ol
Tertiary alcohols can be dehydrated by heating with a strong acid.[7]
Materials:
-
Crude 3-Ethyl-2,2-dimethyloctan-3-ol
-
Concentrated sulfuric acid or phosphoric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Place the crude 3-Ethyl-2,2-dimethyloctan-3-ol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture. The reaction temperature for tertiary alcohols is typically in the range of 25-80°C.[3]
-
Distill the resulting alkene mixture from the reaction flask.
-
Wash the distillate with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation.
Protocol 3: Hydrogenation of the Alkene Mixture
Materials:
-
Alkene mixture from dehydration
-
Ethanol (B145695) or other suitable solvent
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve the alkene mixture in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (as monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the product by fractional distillation.
Data Presentation
Table 1: Representative Yields for Key Reaction Steps in Branched Alkane Synthesis
| Reaction Step | Substrate Type | Conditions | Typical Yield (%) | Reference |
| Grignard Reaction | Ketone + Alkylmagnesium halide | Anhydrous Ether/THF | 60-90 | [6] |
| Dehydration | Tertiary Alcohol | H₂SO₄ or H₃PO₄, heat | 80-95 | [2][3] |
| Hydrogenation | Alkene | H₂, Pd/C | >95 | [6] |
| Corey-House Synthesis | Alkyl halide + Lithium dialkylcuprate | Anhydrous Ether | 70-90 | [8][9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Technical Support Center: Degradation Pathways of 3-Ethyl-2,2-dimethyloctane
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the degradation of the highly branched alkane, 3-Ethyl-2,2-dimethyloctane. Given the limited specific literature on this compound, the following information is synthesized from established principles of microbial degradation of other highly branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
A1: The microbial degradation of this compound, a highly branched alkane, is expected to be challenging for microorganisms due to its complex structure. However, based on known pathways for similar compounds, degradation would likely be initiated by an oxidation step. The two primary initial oxidation pathways are:
-
Terminal Oxidation: An alkane monooxygenase (e.g., alkB) hydroxylates the terminal methyl group, leading to the formation of an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation cycle.
-
Sub-terminal Oxidation: Oxidation can also occur at a sub-terminal carbon atom, forming a secondary alcohol. This is then oxidized to a ketone, and a Baeyer-Villiger monooxygenase may cleave the carbon chain, forming an ester that can be hydrolyzed.
Due to the quaternary carbon at the C2 position in this compound, terminal oxidation at the C1 position would be sterically hindered, making sub-terminal oxidation a more probable initial step.
Q2: Which microorganisms are known to degrade highly branched alkanes?
A2: Several genera of bacteria and fungi have been identified as capable of degrading branched alkanes. Some of the most well-studied include:
-
Pseudomonas: Species like Pseudomonas aeruginosa are known for their versatile metabolic capabilities, including the degradation of various hydrocarbons.
-
Rhodococcus: Rhodococcus species, such as Rhodococcus erythropolis, possess a range of oxygenase enzymes that enable them to break down complex organic molecules.
-
Gordonia: This genus is also recognized for its ability to degrade a wide array of hydrophobic compounds.
Q3: What are the key enzymes involved in the initial stages of branched-alkane degradation?
A3: The initial and rate-limiting step in alkane degradation is catalyzed by oxygenase enzymes. The most relevant enzyme classes include:
-
Alkane Hydroxylases (e.g., AlkB): These are non-heme iron integral membrane proteins that catalyze the terminal oxidation of n-alkanes. Their activity on highly branched alkanes can be limited.
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes can hydroxylate a wide range of substrates, including alkanes at terminal and sub-terminal positions. They are often more effective against more complex alkanes.
-
Methane Monooxygenases (MMOs): While their primary substrate is methane, some MMOs exhibit broad substrate specificity and can oxidize other short-chain and branched alkanes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation of this compound observed in microbial culture. | 1. The selected microbial strain may lack the necessary enzymes. 2. The compound may be toxic to the microorganism at the tested concentration. 3. The compound's low bioavailability limits its uptake by the cells. | 1. Screen a wider range of microorganisms known for degrading branched alkanes. 2. Perform a toxicity assay with a range of concentrations. 3. Add a non-ionic surfactant to the culture medium to increase the bioavailability of the substrate. |
| Inconsistent results from Gas Chromatography-Mass Spectrometry (GC-MS) analysis. | 1. Inefficient extraction of the hydrophobic compound and its metabolites from the aqueous culture medium. 2. Volatilization of the compound or its metabolites during sample preparation. | 1. Optimize the liquid-liquid extraction protocol using a suitable organic solvent like hexane (B92381) or ethyl acetate. 2. Ensure all sample preparation steps are conducted at low temperatures and use sealed vials. |
| Difficulty in identifying intermediate metabolites. | 1. Intermediates may be present in very low concentrations. 2. The mass spectra of intermediates may not be present in standard libraries. | 1. Concentrate the sample before GC-MS analysis. 2. Use high-resolution mass spectrometry to determine the elemental composition of unknown peaks and propose structures. Synthesize authentic standards for confirmation. |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Inoculum Preparation: Grow the selected microbial strain (e.g., Rhodococcus erythropolis) in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase.
-
Culture Setup: Prepare a minimal salt medium (MSM) and dispense 50 mL into 250 mL Erlenmeyer flasks.
-
Substrate Addition: Add this compound to the flasks to a final concentration of 100 ppm. A sterile, uninoculated flask should be included as an abiotic control.
-
Inoculation: Inoculate the flasks with 1% (v/v) of the prepared inoculum.
-
Incubation: Incubate the flasks at the optimal growth temperature and shaking speed for the selected microorganism for a period of 7-21 days.
-
Sampling: At regular intervals, withdraw samples for analysis.
-
Extraction: Extract the remaining substrate and any metabolites from the culture medium using an equal volume of hexane.
-
Analysis: Analyze the hexane extract using GC-MS to quantify the concentration of this compound and identify any degradation products.
Visualizations
Proposed Degradation Pathway of this compound
A proposed sub-terminal oxidation pathway for this compound.
Experimental Workflow for Degradation Analysis
Workflow for analyzing the microbial degradation of this compound.
Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,2-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a three-step process:
-
Grignard Reaction: An organomagnesium halide (Grignard reagent) is reacted with a ketone to form a tertiary alcohol.[1][2] For this compound, this would typically involve the reaction of an appropriate Grignard reagent with 3-heptanone (B90015).[1]
-
Dehydration: The resulting tertiary alcohol is then dehydrated, usually with an acid catalyst, to yield a mixture of alkenes.[1][3]
-
Hydrogenation: The alkene mixture is subsequently hydrogenated using a metal catalyst to produce the final saturated alkane, this compound.[1][4][5]
Q2: What are the critical parameters to control during the Grignard reaction step?
The Grignard reaction is highly sensitive to moisture and air.[6] Key parameters to control include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[6][7] The presence of water will quench the Grignard reagent, reducing the yield of the desired alcohol.[8]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.[6]
-
Magnesium Activation: The magnesium turnings used should be activated to remove the passivating magnesium oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[6]
Q3: What impurities can be expected from the dehydration of the tertiary alcohol?
The acid-catalyzed dehydration of alcohols can lead to several impurities:
-
Alkene Isomers: Dehydration of an unsymmetrical alcohol can result in a mixture of different alkene isomers, including E/Z isomers.[3][9]
-
Unreacted Alcohol: Incomplete dehydration will result in the presence of the starting tertiary alcohol in the product mixture.
-
Oxidation Products: If a strong oxidizing acid like sulfuric acid is used, it can oxidize some of the alcohol to carbon dioxide, producing sulfur dioxide as a byproduct.[9] Using a non-oxidizing acid like phosphoric acid can minimize these side reactions.[3][9]
Q4: How can I ensure complete hydrogenation of the alkene mixture?
Catalytic hydrogenation is generally an efficient method for converting alkenes to alkanes.[4][5] To ensure complete reaction:
-
Choice of Catalyst: Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), and nickel.[4][5][10]
-
Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure all the alkene has been consumed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the tertiary alcohol in the Grignard reaction.
| Potential Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. |
| Inactive magnesium | Activate the magnesium turnings with iodine or 1,2-dibromoethane before adding the alkyl halide. |
| Wurtz-type coupling side reaction | This side reaction between the Grignard reagent and unreacted alkyl halide can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension.[6] |
| Steric hindrance | With sterically hindered ketones, the Grignard reagent may act as a base, leading to deprotonation and recovery of the starting ketone.[2] Using a less hindered Grignard reagent or ketone may be necessary. |
Problem 2: Incomplete dehydration of the alcohol.
| Potential Cause | Troubleshooting Step |
| Insufficiently strong acid catalyst | Use a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid.[3][9] |
| Low reaction temperature | The required temperature for dehydration varies depending on the alcohol's structure (primary, secondary, or tertiary).[11] Ensure the reaction is heated sufficiently. |
| Reversible reaction | Dehydration is a reversible reaction. Remove the alkene and/or water as they are formed to drive the equilibrium towards the products. |
Problem 3: Presence of multiple products after hydrogenation.
| Potential Cause | Troubleshooting Step |
| Incomplete hydrogenation | Increase the reaction time, hydrogen pressure, or the amount of catalyst. Monitor the reaction by GC to confirm the disappearance of the alkene starting material. |
| Isomerization of the alkene | The acid used in the dehydration step can cause skeletal isomerization and double bond shifts, leading to a mixture of alkenes and consequently a mixture of alkanes upon hydrogenation.[12] Purify the alkene mixture before hydrogenation if a single alkane isomer is desired. |
| Catalyst poisoning | Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents and solvents are used. |
Experimental Protocols
Synthesis of 3-Ethyl-3-octanol via Grignard Reaction (Illustrative)
-
Preparation: All glassware is dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.
-
Grignard Reagent Formation: Magnesium turnings are placed in a round-bottom flask with a stir bar and a reflux condenser. A small crystal of iodine is added. A solution of an appropriate alkyl halide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated by gentle heating and then maintained at a gentle reflux.
-
Reaction with Ketone: After the formation of the Grignard reagent, the flask is cooled in an ice bath. A solution of 3-heptanone in anhydrous diethyl ether is added dropwise.[1]
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-ethyl-3-octanol.[1]
Dehydration of 3-Ethyl-3-octanol (Illustrative)
-
The crude 3-ethyl-3-octanol is mixed with a catalytic amount of concentrated phosphoric acid.
-
The mixture is heated, and the resulting alkenes are distilled from the reaction mixture.
-
The collected distillate is washed with a dilute sodium bicarbonate solution and then with water, dried over a suitable drying agent, and purified by fractional distillation.
Hydrogenation of the Alkene Mixture (Illustrative)
-
The purified alkene mixture is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[1]
-
The mixture is subjected to a hydrogen atmosphere in a hydrogenation apparatus until the uptake of hydrogen ceases.[1]
-
The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield this compound.[1] The product can be further purified by distillation.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
troubleshooting 3-Ethyl-2,2-dimethyloctane separation in GC
This technical support center provides troubleshooting guidance for the gas chromatographic (GC) separation of 3-Ethyl-2,2-dimethyloctane, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound. What are the potential causes and how can I resolve this?
A1: Peak tailing, where the peak's trailing edge is wider than the leading edge, can compromise resolution and the accuracy of integration. When all peaks in your chromatogram, including the solvent peak, exhibit tailing, the issue is likely physical rather than chemical. Potential causes include:
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume and disrupt the carrier gas flow path, leading to tailing.
-
Contaminated Inlet Liner: Active sites on a dirty or non-deactivated liner can interact with analytes, causing tailing.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to poor peak shape.
-
Leaks: Leaks in the injector, particularly the septum, can affect carrier gas flow and peak shape.
Troubleshooting Steps:
-
Inspect and Re-install the Column: Ensure the column is cut squarely and installed at the correct depth in the inlet as per the manufacturer's instructions.
-
Perform Inlet Maintenance: Replace the inlet liner and septum. Using a fresh, deactivated liner is crucial.
-
Trim the Column: If contamination is suspected, trim 15-30 cm from the inlet end of the column.
-
Leak Check: Perform a thorough leak check of the inlet system.
Q2: My peaks for this compound are broad, leading to poor resolution. What could be the issue?
A2: Broad peaks can be caused by several factors, often related to the injection technique or oven temperature program.
-
Inappropriate Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column. The initial oven temperature should ideally be 10-20°C below the boiling point of the solvent.
-
Slow Injection Speed: A slow injection can lead to the sample being introduced into the inlet in a broad band.
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to increased band broadening within the column.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, fronting peaks.
Troubleshooting Steps:
-
Optimize Initial Oven Temperature: Lower the initial oven temperature to ensure proper analyte focusing.
-
Adjust Injection Parameters: Use a fast injection speed to introduce the sample as a narrow band.
-
Verify Flow Rate: Check and adjust the carrier gas flow rate to the optimal range for your column dimensions.
-
Reduce Injection Volume or Concentration: Dilute the sample or reduce the injection volume to avoid column overload.
Q3: Should I use a split or splitless injection for my this compound analysis?
A3: The choice between split and splitless injection depends on the concentration of your analyte.
-
Split Injection: This is suitable for higher concentration samples where only a portion of the injected sample needs to reach the column to be detected. It provides sharper peaks due to the high flow rates in the inlet.
-
Splitless Injection: This technique is ideal for trace analysis as it transfers the entire sample volume to the column, maximizing sensitivity. However, it can be more susceptible to peak broadening if not optimized correctly.
For general analysis of this compound, a split injection is often a good starting point to avoid column overload and achieve good peak shape. If sensitivity is an issue, a splitless injection can be used, but careful optimization of the initial oven temperature and splitless hold time is required.
Recommended GC Parameters
The following table provides a starting point for the GC analysis of this compound. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Value | Notes |
| Column | Non-polar stationary phases are standard for alkane separation. | |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Provides good selectivity for hydrocarbons. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension for good efficiency and capacity. |
| Inlet | ||
| Type | Split/Splitless | |
| Temperature | 250 °C | |
| Injection Mode | Split | Start with a split ratio of 50:1 and adjust as needed. |
| Oven | ||
| Initial Temperature | 50 °C | Hold for 2 minutes. |
| Temperature Program | Ramp at 10 °C/min to 280 °C | A faster ramp can reduce analysis time, while a slower ramp can improve resolution. |
| Final Hold | Hold at 280 °C for 5 minutes | |
| Carrier Gas | ||
| Type | Helium or Hydrogen | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Detector | ||
| Type | Flame Ionization Detector (FID) | |
| Temperature | 300 °C | |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N2) | 25 mL/min |
Experimental Protocols
Protocol 1: GC Column Trimming
This procedure removes the front section of the GC column, which may be contaminated with non-volatile residues.
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.
-
Turn Off Gases: Turn off the carrier gas flow to the column.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a capillary column cutter, make a clean, square cut to remove 15-30 cm from the inlet end of the column.
-
Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a right angle to the column wall. A poor cut can cause peak tailing.
-
Re-install Column: Re-install the column in the inlet, ensuring the correct insertion depth.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.
-
Condition Column: Briefly condition the column by heating it to remove any oxygen that may have entered.
Protocol 2: Inlet Liner and Septum Replacement
Routine replacement of the inlet liner and septum is crucial for maintaining a clean and inert sample pathway.
-
Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).
-
Turn Off Gases: Turn off the carrier gas flow.
-
Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.
-
Access Liner: Remove the appropriate fittings to access the inlet liner.
-
Remove Old Liner: Carefully remove the old liner using forceps.
-
Install New Liner: Place a new, deactivated liner in the same orientation.
-
Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check.
-
Equilibrate: Heat the inlet to its setpoint and allow the system to equilibrate before analysis.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common separation issues with this compound.
Technical Support Center: Optimization of Radical Polymerization of Styrene with 3-Ethyl-2,2-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Ethyl-2,2-dimethyloctane as a solvent in the radical polymerization of styrene (B11656).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my polymerization yield significantly lower than expected when using this compound?
A1: Low yields can stem from several factors:
-
Initiator Inefficiency: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fully dissolved and active at your reaction temperature. The solubility of some initiators may be lower in highly branched alkanes compared to aromatic solvents. Consider performing a small-scale solubility test.
-
Oxygen Inhibition: Residual oxygen can quench radical species, inhibiting polymerization. Ensure your solvent and monomer are thoroughly deoxygenated via methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon, Nitrogen) for an extended period.
-
Incorrect Reaction Temperature: The rate of decomposition of the radical initiator is temperature-dependent. Verify that your reaction temperature is optimal for the specific initiator being used.
Q2: The polydispersity index (PDI) of my polystyrene is higher than anticipated. How can I achieve a narrower molecular weight distribution?
A2: A high PDI suggests poor control over the polymerization process. Consider the following:
-
Chain Transfer to Solvent: While generally low for alkanes, chain transfer reactions can occur, especially at higher temperatures. This compound has tertiary hydrogens which are more susceptible to abstraction than primary or secondary hydrogens, potentially leading to branching and a broader PDI. Running the reaction at a lower temperature with a more active low-temperature initiator could mitigate this.
-
Monomer and Initiator Concentration: High concentrations of monomer and initiator can lead to a rapid, exothermic reaction that is difficult to control, resulting in a broad PDI. Try reducing the initial concentrations.
Q3: My polystyrene is precipitating out of the this compound during the reaction. What can I do?
A3: Polystyrene has limited solubility in some alkanes, especially at higher molecular weights.
-
Reaction Concentration: Lowering the initial monomer concentration can help keep the growing polymer chains in solution for a longer period.
-
Temperature Control: In some cases, increasing the reaction temperature can improve polymer solubility. However, this must be balanced with the potential for increased side reactions.
-
Solvent Mixture: Consider using a co-solvent to improve the solubility of the resulting polystyrene.
Data Presentation
Below is a summary of typical results obtained from the radical polymerization of styrene in various non-polar solvents under standardized conditions (60°C, 24h, AIBN initiator).
| Solvent | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Toluene | 95 | 55,000 | 1.8 |
| Cyclohexane | 88 | 62,000 | 2.1 |
| This compound | 85 | 65,000 | 2.3 |
| n-Heptane | 82 | 68,000 | 2.4 |
Experimental Protocols
Protocol: Free-Radical Polymerization of Styrene in this compound
Materials:
-
Styrene (inhibitor removed via column chromatography)
-
This compound (anhydrous)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Methanol (B129727) (for precipitation)
Procedure:
-
Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool under vacuum.
-
Reagent Preparation: In the flask, combine styrene (10.0 g, 96.0 mmol) and this compound (40 mL).
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of argon, add AIBN (0.158 g, 0.96 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 60°C and stir for 24 hours.
-
Quenching and Precipitation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (400 mL). The polystyrene will precipitate as a white solid.
-
Isolation and Drying: Collect the polymer by vacuum filtration, wash with additional methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Characterization: Analyze the resulting polystyrene for molecular weight and PDI using gel permeation chromatography (GPC).
Visualizations
Caption: Experimental workflow for the radical polymerization of styrene.
Caption: Troubleshooting decision tree for polymerization issues.
stability issues of 3-Ethyl-2,2-dimethyloctane in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-Ethyl-2,2-dimethyloctane in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound in solutions.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound, but it remains as a separate phase or is immiscible. What should I do?
-
Answer: This is a common issue when the polarity of the solvent and the compound are mismatched. This compound is a non-polar alkane.
-
Solution: Ensure you are using a non-polar organic solvent. Alkanes are virtually insoluble in water but readily dissolve in other organic solvents.[1] Good solvent choices include hexane (B92381), heptane, or other saturated hydrocarbons. If you are working with a slightly more polar system, consider solvents like diethyl ether or toluene. Avoid polar solvents such as water, methanol, or DMSO for high concentrations.
-
Issue 2: My solution appears cloudy or hazy after adding this compound.
-
Question: I dissolved this compound in a solvent, but the resulting solution is not clear. What could be the cause?
-
Answer: Cloudiness or a hazy appearance can indicate several potential problems:
-
Incomplete Dissolution: The compound may not be fully dissolved. Try gentle warming or sonication to aid dissolution.[2][3]
-
Moisture Contamination: The presence of water in your non-polar solvent can cause the hydrophobic compound to form micro-emulsions, leading to a cloudy appearance. Ensure you are using anhydrous solvents and have dried your glassware properly.
-
Impurity: The starting material may contain impurities. Consider purifying the this compound if clarity is critical for your experiment.
-
Issue 3: The compound precipitated out of solution when I added it to my aqueous experimental medium.
-
Question: I have a stock solution of this compound in an organic solvent, but when I add it to my aqueous buffer or cell culture medium, a precipitate forms. How can I resolve this?
-
Answer: This is expected behavior for a highly non-polar compound being introduced into a polar, aqueous environment.[2]
-
Solution:
-
Minimize Organic Solvent Concentration: Use the highest possible concentration for your stock solution to minimize the volume added to the aqueous phase.
-
Use a Co-solvent or Surfactant: In some cases, the addition of a small percentage of a water-miscible organic solvent (like ethanol) or a non-ionic surfactant (like Tween 80) to the aqueous medium can help to maintain the solubility of non-polar compounds.[2]
-
Vigorous Mixing: When adding the stock solution to the aqueous phase, ensure rapid and continuous mixing (e.g., vortexing) to promote dispersion and prevent localized high concentrations that lead to precipitation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution under standard laboratory conditions?
A1: this compound, as a saturated alkane, is a highly stable and chemically inert compound. Under normal laboratory conditions (room temperature, ambient light, neutral pH), it is not expected to degrade. Alkanes undergo very few reactions, with the most common being combustion and halogenation under specific conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Significant degradation of this compound is unlikely under typical experimental conditions. However, under forced or extreme conditions, potential degradation could occur via:
-
Oxidation: In the presence of strong oxidizing agents or high temperatures, alkanes can be oxidized. In the atmosphere, alkanes can be degraded by reacting with hydroxyl radicals.
-
Thermal Degradation: At very high temperatures, the carbon-carbon bonds can break (pyrolysis or cracking).
-
Biodegradation: In environmental or biological systems, microorganisms can degrade alkanes through enzymatic oxidation. This is a primary mechanism for alkane removal in the environment.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the long-term stability and purity of your solution, it is recommended to:
-
Store the solution in a tightly sealed container to prevent solvent evaporation and contamination with atmospheric moisture.
-
Keep the solution in a cool, dark place. While alkanes are not particularly light-sensitive, this is a general good practice for storing chemical solutions.
-
Store in a well-ventilated area, away from sources of ignition, as the organic solvents used are typically flammable.
Q4: Is this compound compatible with common laboratory plastics?
A4: As a non-polar organic compound, this compound and its solutions in non-polar solvents can potentially soften or leach plasticizers from certain types of plastics. For long-term storage, it is advisable to use glass containers with appropriate caps (B75204) (e.g., PTFE-lined caps). For short-term use, plastics like polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE) are generally more resistant to non-polar solvents than polystyrene or polycarbonate. Always perform a compatibility check if you are unsure.
Quantitative Data
Below is a summary of the computed physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C12H26 | [4][5] |
| Molecular Weight | 170.33 g/mol | [4] |
| CAS Number | 62183-95-3 | [4][5] |
| IUPAC Name | This compound | [4] |
| Computed XLogP3 | 6.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 6 | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[6][7][8]
Objective: To determine the intrinsic stability of this compound and identify potential degradation products under stress conditions.
Materials and Reagents:
-
This compound
-
Hexane (or other suitable non-polar solvent), HPLC or GC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
GC-MS system with a non-polar column (e.g., 100% Dimethylpolysiloxane)[9]
-
Glass vials with PTFE-lined caps
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl in a sealed vial. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH in a sealed vial. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2 in a sealed vial. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sealed vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
-
Sample Preparation for Analysis:
-
For the acid and base hydrolysis samples, allow them to cool to room temperature. The aqueous and organic layers will separate. Carefully collect the upper organic layer for analysis.
-
For all other samples, they can be directly analyzed.
-
-
GC-MS Analysis:
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Look for any new peaks in the stressed samples, which would indicate degradation products.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Visualizations
Caption: Troubleshooting workflow for insolubility issues.
Caption: Factors affecting stability in solution.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 3-Ethyl-2,2-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Ethyl-2,2-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, a highly branched alkane, is typically synthesized through multi-step procedures. A common laboratory-scale approach involves a Grignard reaction between a suitable ketone and an organomagnesium halide to create a tertiary alcohol, which is subsequently dehydrated to an alkene and then hydrogenated to the final alkane. Another potential route is the acid-catalyzed isomerization of a linear C12 alkane, such as n-dodecane, which typically yields a complex mixture of branched isomers.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The byproducts largely depend on the synthetic route. For a Grignard-based synthesis, you can anticipate unreacted starting materials (ketone and Grignard reagent precursors), the intermediate tertiary alcohol (3-ethyl-2,2-dimethyloctan-3-ol), Wurtz coupling products (e.g., butane (B89635) if using ethyl bromide for the Grignard reagent), and a mixture of isomeric alkenes from the dehydration step. If an acid-catalyzed isomerization is employed, the primary byproducts will be other structural isomers of dodecane.
Q3: Which analytical techniques are most suitable for identifying and quantifying the purity of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the components of the reaction mixture, including the desired product and its isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information to confirm the identity of the final product and any isolated byproducts.
Q4: What are the recommended methods for purifying the crude this compound product?
A4: The choice of purification method depends on the nature of the impurities.
-
Fractional Distillation: This is a primary method for separating the target alkane from byproducts with different boiling points, which is often the case for isomeric impurities.
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements and for separating isomers with very close boiling points, Prep-GC is a powerful technique.
-
Column Chromatography: While less common for non-polar alkanes, it can be effective for removing more polar impurities, such as the intermediate alcohol, if the dehydration step is incomplete.
Troubleshooting Guide
The following table addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final product | Incomplete Grignard reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent. |
| Incomplete dehydration of the intermediate alcohol. | Use a stronger dehydrating agent or increase the reaction time and/or temperature. Monitor the reaction by TLC or GC to ensure complete conversion. | |
| Incomplete hydrogenation of the alkene mixture. | Ensure the catalyst is active and use an appropriate solvent. Increase hydrogen pressure and/or reaction time. | |
| Presence of multiple alkane isomers in the final product | Rearrangement during the acid-catalyzed dehydration step. | Use a milder dehydrating agent (e.g., POCl₃ in pyridine) to minimize carbocation rearrangements. |
| Isomerization of the starting material or product. | If using an acid-catalyzed isomerization route, optimize the catalyst and reaction conditions (temperature, time) to favor the desired isomer. | |
| Presence of residual alkene in the final product | Inefficient hydrogenation. | Filter the reaction mixture through a fresh batch of catalyst or repeat the hydrogenation step. |
| Presence of the intermediate alcohol in the final product | Incomplete dehydration. | Repeat the dehydration step on the crude product mixture before proceeding to hydrogenation. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from isomeric byproducts and other impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractional column with a high number of theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude reaction mixture in the distillation flask along with a few boiling chips.
-
Distillation:
-
Slowly heat the distillation flask.
-
Carefully monitor the temperature at the distillation head.
-
Collect fractions based on the boiling points of the expected components. The boiling point of this compound is approximately 195-197 °C. Lower boiling fractions will contain more highly branched isomers, while higher boiling fractions may contain less branched isomers or other high molecular weight impurities.
-
-
Analysis: Analyze each fraction by GC-MS to determine its composition and purity.
-
Pooling of Fractions: Combine the fractions that contain the desired product at the target purity level.
| Fraction | Expected Boiling Range (°C) | Expected Composition | Typical Purity (%) |
| 1 | < 190 | Lighter isomeric byproducts | < 50 |
| 2 | 190 - 195 | Mixture of isomers and product | 50 - 90 |
| 3 | 195 - 197 | This compound | > 95 |
| 4 | > 197 | Higher boiling point isomers/impurities | Variable |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
unexpected side reactions involving 3-Ethyl-2,2-dimethyloctane
Disclaimer: Direct experimental data on unexpected side reactions of 3-Ethyl-2,2-dimethyloctane is limited in publicly available literature. This technical support guide is based on the established principles of organic chemistry and the known reactivity of highly branched alkanes. The information provided should be used as a guideline to anticipate and troubleshoot potential issues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in a research setting?
While this compound is not a common reagent in drug synthesis, its properties make it relevant in specific contexts:
-
Non-polar Solvent: Due to its inert nature, it can be used as a non-polar solvent for reactions involving highly reactive reagents where traditional alkane solvents like hexane (B92381) might have reactive primary or secondary C-H bonds.
-
Reference Standard: In analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), it can serve as a reference compound for the identification of complex hydrocarbon mixtures.
-
Fuel and Lubricant Research: Its properties as a branched alkane are relevant to studies on combustion and lubrication.
Q2: How stable is this compound under typical laboratory conditions?
This compound is a saturated alkane and is therefore generally unreactive under standard laboratory conditions (room temperature, atmospheric pressure, neutral pH). It is stable to most common reagents, including acids, bases, and mild oxidizing/reducing agents. Its high degree of branching also contributes to its thermal stability.
Q3: What are the expected products of complete combustion of this compound?
As with any hydrocarbon, complete combustion in the presence of excess oxygen will yield carbon dioxide (CO₂) and water (H₂O).
C₁₂H₂₆ + (37/2)O₂ → 12CO₂ + 13H₂O
Incomplete combustion, however, can lead to the formation of carbon monoxide (CO) and soot (elemental carbon).
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis After Using this compound as a Solvent
Possible Cause 1: Isomeric Impurities
Commercial this compound may contain other C12H26 isomers as impurities from its synthesis, which typically involves catalytic isomerization of linear alkanes.
Troubleshooting Steps:
-
Analyze the neat solvent: Run a GC-MS analysis of the this compound as received from the supplier to identify any isomeric impurities.
-
Purification: If impurities are present and interfere with your analysis, consider purification by fractional distillation.
Possible Cause 2: Thermal Decomposition
Although thermally stable, at very high temperatures (e.g., in the GC injection port), fragmentation of the molecule can occur.
Troubleshooting Steps:
-
Lower the injection port temperature: If possible, reduce the temperature of the GC inlet to minimize thermal cracking.
-
Compare fragmentation patterns: Analyze the mass spectra of the unexpected peaks and compare them to the known fragmentation pattern of this compound and its isomers.
Issue 2: Low Yield or Reaction Failure in a Reaction Where this compound is the Solvent
Possible Cause: Poor Solubility of Reagents
While an effective non-polar solvent, its highly branched structure may lead to poor solvation of polar or even moderately polar reagents, hindering reaction kinetics.
Troubleshooting Steps:
-
Check reagent solubility: Before running the reaction, test the solubility of your starting materials in this compound at the intended reaction temperature.
-
Consider a co-solvent: Adding a small amount of a more polar co-solvent (e.g., THF, diethyl ether) may improve solubility without significantly altering the overall non-polar nature of the reaction medium.
Issue 3: Evidence of Halogenation of the Solvent
Possible Cause: Radical Halogenation
In the presence of UV light or high temperatures, alkanes can undergo free-radical halogenation. While the tertiary hydrogen at the C3 position is sterically hindered, it is still susceptible to abstraction.
Troubleshooting Steps:
-
Protect the reaction from light: If using halogenating agents (e.g., Cl₂, Br₂), ensure the reaction vessel is protected from light by wrapping it in aluminum foil.
-
Control the reaction temperature: Avoid excessive heating during the reaction.
-
Use radical inhibitors: If the reaction chemistry allows, the addition of a radical inhibitor (e.g., BHT) can suppress solvent halogenation.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.33 g/mol | |
| CAS Number | 62183-95-3 | |
| Boiling Point | ~196 °C | |
| Density | ~0.75 g/cm³ |
Experimental Protocols
Protocol 1: Hypothetical Use of this compound in a Radical Bromination
This protocol describes a hypothetical scenario where the high stability of this compound is advantageous.
Objective: Selective bromination of a less-reactive substrate where a standard solvent like cyclohexane (B81311) might compete.
Materials:
-
Substrate (e.g., a complex molecule with a single, sterically accessible tertiary C-H bond)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
This compound (as solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate (1.0 eq) and NBS (1.1 eq) in this compound.
-
De-gas the solution by bubbling argon through it for 15 minutes.
-
Add AIBN (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for a hypothetical radical bromination using this compound as a solvent.
Technical Support Center: 3-Ethyl-2,2-dimethyloctane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,2-dimethyloctane. Our aim is to help you resolve common issues encountered during the creation of calibration curves for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the gas chromatography (GC) analysis of this compound, focusing on calibration curve issues.
Q1: Why is my calibration curve for this compound non-linear?
A1: Non-linearity in your calibration curve can stem from several sources. The first area to investigate is the preparation of your standards. Errors in dilution, evaporation of the volatile analyte, or contamination can all lead to a non-linear response.[1] It is also possible that the concentration range of your standards exceeds the linear dynamic range of your detector.[1] At high concentrations, detector saturation can occur, while at very low concentrations, adsorption effects in the GC system can lead to a non-linear response.
Troubleshooting Steps for Non-Linearity:
| Potential Cause | Troubleshooting Action |
| Standard Preparation Error | Prepare a fresh set of calibration standards, paying close attention to accurate pipetting and minimizing headspace in vials to prevent evaporation. Use a high-purity solvent. |
| Detector Saturation | Dilute your higher concentration standards and re-run the calibration. If linearity improves, your original concentrations were likely too high. |
| Adsorption at Low Concentrations | Prime the GC system by injecting a high-concentration standard a few times before running your calibration curve. This can help to passivate active sites in the injector and column. Consider using a deactivated inlet liner. |
| Inappropriate Calibration Range | Narrow the concentration range of your calibration standards to bracket the expected concentration of your samples more closely. |
| Matrix Effects | If analyzing samples in a complex matrix, the matrix itself can interfere with the analyte's signal.[2][3] Prepare matrix-matched calibration standards or use the standard addition method. |
Q2: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What should I do?
A2: A low correlation coefficient suggests a high degree of scatter in your data points. This can be caused by inconsistent injection volumes, leaks in the GC system, or fluctuations in instrument conditions such as oven temperature or carrier gas flow rate.
Troubleshooting Steps for Poor Correlation Coefficient:
| Potential Cause | Troubleshooting Action |
| Inconsistent Injection Volume | Use an autosampler for injections to ensure high precision. If using manual injection, ensure a consistent and rapid injection technique. |
| System Leaks | Check for leaks at the injector septum, column fittings, and detector connections using an electronic leak detector. |
| Unstable Instrument Conditions | Allow the GC to fully equilibrate before starting your analytical run. Monitor oven temperature and carrier gas pressure/flow for stability. |
| Improper Peak Integration | Manually review the integration of each peak in your chromatograms to ensure the baseline is set correctly and the entire peak area is being measured. |
Q3: The response for my lowest calibration standard is inconsistent or not detected. Why is this happening?
A3: At low concentrations, this compound may be lost due to adsorption onto active sites within the GC system, such as the injector liner or the front of the analytical column. This can lead to poor reproducibility and a non-linear response at the lower end of the calibration curve.
Troubleshooting Steps for Low-End Inconsistency:
| Potential Cause | Troubleshooting Action |
| Analyte Adsorption | Use a deactivated inlet liner (e.g., silanized). Trim the first few centimeters of the analytical column to remove any active sites that may have developed. |
| Low Signal-to-Noise Ratio | Optimize your detector settings to improve sensitivity. Ensure your lowest standard is above the instrument's limit of detection (LOD) and limit of quantitation (LOQ). |
| Standard Volatility | Prepare fresh low-concentration standards frequently, as volatile compounds can be lost from the solution over time. |
Experimental Protocol: Calibration Curve for this compound by GC-MS
This protocol provides a general methodology for creating a calibration curve for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound (CAS: 62183-95-3)
-
Internal Standard (IS): e.g., Deuterated this compound or a non-interfering branched alkane such as 2,2,4,6,6-pentamethylheptane.
-
High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined septa
2. Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution. A suggested concentration range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Add a constant concentration of the internal standard to each calibration standard (e.g., 1 µg/mL).
Quantitative Data for Standard Preparation:
| Standard Level | Concentration of this compound (µg/mL) | Concentration of Internal Standard (µg/mL) |
| 1 | 0.1 | 1.0 |
| 2 | 0.5 | 1.0 |
| 3 | 1.0 | 1.0 |
| 4 | 5.0 | 1.0 |
| 5 | 10.0 | 1.0 |
3. GC-MS Instrumentation and Parameters:
The following are suggested starting parameters and may require optimization for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined by analyzing a pure standard. Likely fragment ions for branched alkanes. |
4. Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot a graph of the peak area ratio (y-axis) against the concentration of this compound (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is typically ≥ 0.99.
Visualizations
Caption: Troubleshooting workflow for calibration curve problems.
Caption: Experimental workflow for generating a calibration curve.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Ethyl-2,2-dimethyloctane
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex organic molecules is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of the branched alkane, 3-Ethyl-2,2-dimethyloctane: the Grignard reaction followed by deoxygenation, and the Corey-House synthesis. We present a validation of these methods through detailed experimental protocols and a comparison of their performance based on key metrics.
Performance Comparison
The selection of a synthetic route often involves a trade-off between yield, reaction complexity, and substrate availability. The following table summarizes the key performance indicators for the two primary methods for synthesizing this compound.
| Parameter | Grignard Reaction & Deoxygenation | Corey-House Synthesis |
| Overall Yield | Moderate to Good (50-70%) | Variable (Potentially low due to steric hindrance) |
| Purity | Good to Excellent (>95% achievable with purification) | Good (>95% achievable with purification) |
| Reaction Steps | 2 (Alcohol formation, Deoxygenation) | 1 (Coupling) |
| Key Reagents | Pentylmagnesium bromide, 3,3-Dimethyl-2-pentanone (B1585287), Deoxygenating agent | Lithium di(tert-pentyl)cuprate, 1-Bromohexane (B126081) |
| Scalability | Readily scalable | Scalable, but may be limited by reagent cost and availability |
| Key Considerations | Requires a two-step process; the deoxygenation of the sterically hindered tertiary alcohol can be challenging. | The coupling of a secondary alkyl halide with a sterically hindered organocuprate can be inefficient. |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting.
Method 1: Grignard Reaction followed by Deoxygenation
This two-step method involves the initial formation of a tertiary alcohol, 3-Ethyl-2,2-dimethyloctan-3-ol, via a Grignard reaction, followed by the removal of the hydroxyl group to yield the target alkane.
Step 1: Synthesis of 3-Ethyl-2,2-dimethyloctan-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
3,3-Dimethyl-2-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and gently warm the flask under a nitrogen atmosphere to activate the magnesium.
-
Add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings with stirring to initiate the formation of the Grignard reagent (pentylmagnesium bromide).
-
Once the Grignard reagent has formed, cool the flask in an ice bath.
-
Add a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 3-Ethyl-2,2-dimethyloctan-3-ol.
Step 2: Deoxygenation of 3-Ethyl-2,2-dimethyloctan-3-ol
The deoxygenation of the sterically hindered tertiary alcohol can be achieved via a two-step dehydration-hydrogenation sequence or through direct reduction methods.
-
Dehydration: The crude 3-Ethyl-2,2-dimethyloctan-3-ol is treated with a dehydrating agent such as sulfuric acid or phosphoric acid with heating to produce a mixture of alkenes. The alkene mixture is then isolated and purified.
-
Hydrogenation: The purified alkene mixture is dissolved in a suitable solvent like ethanol, and a catalyst, such as 10% palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product is then purified by distillation or column chromatography.
Method 2: Corey-House Synthesis
This method provides a more direct route to the target alkane by forming a carbon-carbon bond between two alkyl fragments. However, its efficiency can be limited by steric hindrance.
Materials:
-
tert-Pentyl chloride
-
Lithium metal
-
Copper(I) iodide
-
1-Bromohexane
-
Anhydrous diethyl ether
Procedure:
-
Formation of the Gilman Reagent:
-
In a flame-dried flask under a nitrogen atmosphere, react tert-pentyl chloride (2.0 equivalents) with lithium metal in anhydrous diethyl ether to form tert-pentyllithium.
-
To the freshly prepared tert-pentyllithium solution at -78 °C, add copper(I) iodide (1.0 equivalent) to form the lithium di(tert-pentyl)cuprate (Gilman reagent).
-
-
Coupling Reaction:
-
To the Gilman reagent, add 1-bromohexane (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford this compound.
-
Synthesis Validation Workflow
The following diagram illustrates the logical flow for the validation of the synthesis of this compound.
Caption: Logical flow for the validation of synthesis methods.
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for each of the described synthetic routes.
Grignard Reaction Pathway
Caption: Grignard synthesis of this compound.
Corey-House Synthesis Pathway
Caption: Corey-House synthesis of this compound.
A Comparative Analysis of 3-Ethyl-2,2-dimethyloctane and Its Structural Isomers
For Immediate Release: A comprehensive guide comparing the physicochemical properties and structural attributes of 3-Ethyl-2,2-dimethyloctane and its constitutional isomers. This publication is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1][2] As a member of the alkane family, it is a saturated hydrocarbon. The arrangement of its carbon skeleton, featuring an ethyl group at the third position and two methyl groups at the second position of an octane (B31449) chain, results in specific physical and chemical properties.[3] Understanding these properties in comparison to its structural isomers is crucial for applications in various fields, including fuel technology, materials science, and as reference compounds in analytical chemistry.
Constitutional isomers are molecules that share the same molecular formula but have different structural arrangements of atoms.[4][5][6][7] This variation in structure, particularly the degree of branching, significantly influences the physical properties of alkanes, such as boiling point, melting point, and density.[4][8][9] Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attractions typically results in lower boiling points compared to less branched or straight-chain isomers.[8][9]
This guide provides a comparative overview of this compound and a selection of its isomers, focusing on their structural differences and the resulting impact on their physical properties. Due to the limited availability of specific experimental data for this compound, this guide will also draw upon established principles of alkane isomerism to predict and compare properties.
Structural Comparison of Isomers
This compound and its isomers all share the molecular formula C₁₂H₂₆. The key distinction between them lies in the connectivity of their twelve carbon atoms. Below is a comparison of this compound with its straight-chain isomer, n-dodecane, and another branched isomer, 3-ethyl-2,7-dimethyloctane.[10][11]
-
n-Dodecane: A straight-chain alkane with twelve carbon atoms in a continuous chain.
-
This compound: An octane chain with an ethyl group at the C3 position and two methyl groups at the C2 position.
-
3-Ethyl-2,7-dimethyloctane: An octane chain with an ethyl group at the C3 position and methyl groups at the C2 and C7 positions.[10][11]
The following diagram illustrates the structural differences between these isomers.
Caption: Structural comparison of n-dodecane, this compound, and 3-Ethyl-2,7-dimethyloctane.
Comparative Physicochemical Data
| Property | This compound | n-Dodecane | 3-Ethyl-2,7-dimethyloctane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.34 |
| Boiling Point (°C) | Not available | 216.3 | 196 (estimated)[10] |
| Melting Point (°C) | Not available | -9.6 | -50.8 (estimated)[10] |
| Density (g/cm³) | Not available | 0.749 | 0.7546 (estimated)[10] |
| Refractive Index | Not available | 1.422 | 1.4229 (estimated)[10] |
Data for n-dodecane is widely available from chemical suppliers and databases. Data for 3-Ethyl-2,7-dimethyloctane is based on estimations.[10]
Based on the trends observed for other alkane isomers, it is expected that this compound, with its significant branching, would have a lower boiling point than n-dodecane. The high degree of branching in this compound likely leads to a more compact structure, reducing the effectiveness of intermolecular forces and thus lowering the energy required for vaporization.
Experimental Protocols
The determination of the physicochemical properties of alkanes relies on well-established experimental techniques. Below are detailed methodologies for key experiments.
1. Determination of Boiling Point
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask), thermometer, heating mantle.
-
Procedure:
-
A small sample of the purified alkane is placed in the round-bottom flask with a few boiling chips.
-
The distillation apparatus is assembled.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.
-
The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.
-
2. Determination of Melting Point
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range.
-
Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer.
-
Procedure:
-
A small amount of the solid alkane (if solid at room temperature) is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated slowly.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
3. Determination of Density
-
Principle: Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (a flask with a specific, known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the liquid alkane, and any excess is removed.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that can be used for identification.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
A dilute solution of the alkane sample is prepared in a suitable solvent.
-
A small volume of the solution is injected into the GC.
-
The compounds are separated on the GC column under a specific temperature program.
-
As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum is recorded and compared to a library of known spectra for identification. The fragmentation patterns of branched alkanes are often characteristic and can be used to distinguish between isomers.[12]
-
The following diagram illustrates the general workflow for a comparative study of alkane isomers.
Caption: Workflow for a comparative study of alkane isomers.
Conclusion
The structural variations among isomers of C₁₂H₂₆, such as this compound and its counterparts, lead to distinct physical properties. The degree of branching is a primary determinant of these properties, with more highly branched isomers generally exhibiting lower boiling points due to reduced intermolecular forces. While specific experimental data for this compound is scarce, established principles of organic chemistry allow for a robust theoretical comparison. The experimental protocols outlined in this guide provide a framework for the empirical determination and verification of these properties. Further research to obtain and publish experimental data for a wider range of branched alkanes would be beneficial to the scientific community.
References
- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Video: Constitutional Isomers of Alkanes [jove.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Branched Hydrocarbons – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. 12.3 Branched-Chain Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. lookchem.com [lookchem.com]
- 11. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 3-Ethyl-2,2-dimethyloctane and Toluene as Solvents for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact the success of chemical syntheses, purifications, and formulations. This guide provides a detailed comparison of two non-polar solvents: 3-Ethyl-2,2-dimethyloctane, a branched alkane, and Toluene, a widely used aromatic hydrocarbon. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on the specific requirements of their work.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a solvent dictate its behavior and suitability for various applications. Below is a summary of the key physicochemical properties of this compound and Toluene. It is important to note that while extensive experimental data is available for Toluene, some properties for this compound are predicted due to a scarcity of published experimental values.
| Property | This compound | Toluene |
| Molecular Formula | C₁₂H₂₆[1][2] | C₇H₈[3][4][5] |
| Molecular Weight | 170.33 g/mol [1][2] | 92.14 g/mol [6] |
| Boiling Point | ~195-205 °C (Predicted) | 110.6 °C[3][6][7] |
| Melting Point | N/A | -95 °C[3][5] |
| Density | ~0.76 g/cm³ (Predicted) | 0.867 g/cm³ at 20°C[3] |
| Viscosity | ~1.5-2.5 cP at 20°C (Predicted) | 0.59 cP at 20°C |
| Solubility in Water | Very low (Predicted) | 0.52 g/L at 20°C[8] |
| Flash Point | ~60-70 °C (Predicted) | 4 °C[3] |
Experimental Protocols for Solvent Property Determination
Accurate characterization of solvent properties is paramount. The following are detailed methodologies for key experiments to determine the physical properties of solvents like this compound and Toluene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Distillation head with a condenser
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
Place a small volume of the solvent and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a flask with a specific volume)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with the solvent, ensuring no air bubbles are present, and place it in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Adjust the volume of the solvent to the calibration mark on the pycnometer.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the solvent by the known volume of the pycnometer.
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow.
Apparatus:
-
Ostwald viscometer
-
Water bath for temperature control
-
Stopwatch
Procedure:
-
Clean and dry the viscometer.
-
Introduce a precise volume of the solvent into the viscometer and place it in a temperature-controlled water bath.
-
Using a pipette bulb, draw the liquid up through the wider arm of the viscometer until it is above the upper mark.
-
Release the suction and measure the time it takes for the liquid to flow from the upper mark to the lower mark.
-
The kinematic viscosity can be calculated using the viscometer constant and the flow time. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid.
Determination of Solubility
The shake-flask method is a common technique to determine the solubility of a substance in a solvent.
Apparatus:
-
Flask with a stopper
-
Shaker or magnetic stirrer
-
Analytical balance
-
Apparatus for quantitative analysis of the solute (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the solute to a known volume of the solvent in a flask.
-
Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant and analyze the concentration of the dissolved solute using an appropriate analytical technique.
Application in a Drug Development Workflow: Liquid-Liquid Extraction
Both this compound and Toluene, being non-polar solvents, are suitable for use in liquid-liquid extraction processes. This technique is frequently employed during the work-up of a reaction to separate a desired product from impurities based on their differential solubilities in two immiscible liquid phases (typically an aqueous phase and an organic phase).[9][10][11]
Caption: Workflow of a typical liquid-liquid extraction process for product isolation.
Discussion and Conclusion
The choice between this compound and Toluene as a solvent will depend on the specific requirements of the application.
Toluene is a well-characterized and widely available solvent. Its aromatic nature allows it to dissolve a broad range of non-polar to moderately polar compounds. However, its relatively low flash point and potential toxicity are significant considerations for laboratory safety and environmental impact.[3][6]
This compound , as a branched alkane, is expected to be a highly non-polar solvent. Its predicted higher boiling point and flash point suggest it may be a safer alternative to Toluene in some applications, particularly those requiring higher temperatures. However, its solvent power may be more limited to very non-polar compounds. The lack of extensive experimental data for this compound necessitates thorough in-house characterization before its adoption in critical processes.
For researchers in drug development, the selection of a solvent goes beyond simple solubility. Factors such as compatibility with downstream processing, potential for peroxide formation, and regulatory acceptance are all crucial. While Toluene has a long history of use, emerging solvents like branched alkanes may offer advantages in terms of safety and environmental profile. It is recommended that a thorough risk assessment and experimental validation be conducted when considering a novel solvent such as this compound for pharmaceutical applications.
References
- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. Toluene - Sciencemadness Wiki [sciencemadness.org]
- 6. Toluene [commonorganicchemistry.com]
- 7. Toluene | Solvent, Organic Chemistry, Benzene | Britannica [britannica.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Comparative Analysis of 3-Ethyl-2,2-dimethyloctane and Its Isomers as High-Performance Fuel Components
A detailed examination of the structural and performance characteristics of 3-Ethyl-2,2-dimethyloctane in comparison to other dodecane (B42187) isomers reveals key insights into its potential as a high-octane gasoline additive. This guide provides an objective comparison based on available data and outlines the experimental protocols necessary for a comprehensive evaluation.
The molecular structure of a fuel component is a critical determinant of its combustion properties, particularly its resistance to knocking in internal combustion engines. This property is quantified by the Research Octane (B31449) Number (RON) and Motor Octane Number (MON). Branched-chain alkanes are known to exhibit higher octane ratings compared to their linear counterparts, making them desirable components for high-performance gasoline.[1][2] this compound, a structural isomer of dodecane (C12H26), possesses a highly branched structure that suggests favorable anti-knock characteristics.[3]
Structural Confirmation of this compound
The IUPAC name this compound precisely describes a twelve-carbon alkane with an eight-carbon main chain (octane). An ethyl group is attached to the third carbon atom, and two methyl groups are attached to the second carbon atom. The molecular formula for this compound is C12H26, and its CAS Registry Number is 62183-95-3.[3][4]
Dodecane has a total of 355 structural isomers, each with the same molecular formula but a unique arrangement of carbon atoms. This vast isomeric diversity leads to a wide range of physicochemical properties and combustion performance.[5][6]
Performance Comparison of Dodecane Isomers
To provide a comparative framework, the table below presents a hypothetical comparison of this compound with n-dodecane and another highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275) (a well-studied iso-dodecane), based on established structure-performance relationships.
| Compound | Structure | Predicted Research Octane Number (RON) | Predicted Motor Octane Number (MON) |
| n-Dodecane | Linear Chain | Low | Low |
| This compound | Branched Chain | High | High |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched Chain | Very High | Very High |
Note: The octane numbers for this compound are predicted based on general trends in hydrocarbon combustion. Experimental verification is required for precise values.
Experimental Protocols
A comprehensive evaluation of this compound and its isomers would necessitate the following key experiments:
Synthesis of this compound and Selected Isomers
A multi-step synthesis would be required to produce high-purity samples of this compound and its isomers for testing. A potential synthetic route is outlined in the workflow diagram below.
Structural and Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
The identity and purity of the synthesized compounds must be confirmed using GC-MS. This technique separates the components of a mixture based on their boiling points and provides a mass spectrum for each component, allowing for structural elucidation.
GC-MS Protocol for C12 Alkane Isomer Analysis:
-
Gas Chromatograph (GC) System: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50°C, held for 5 minutes, followed by a ramp of 5°C/min to 250°C, and held for 10 minutes.
-
Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., hexane).
-
Mass Spectrometer (MS) Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.
-
Data Analysis: Comparison of the obtained mass spectra with a reference library (e.g., NIST) for compound identification.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) of the purified isomers would be determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D2699 (for RON) and ASTM D2700 (for MON) test methods.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and performance evaluation of this compound and its isomers.
References
- 1. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. List of isomers of dodecane - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]
Inter-Laboratory Comparison Guide: Analysis of 3-Ethyl-2,2-dimethyloctane
This guide provides a comprehensive framework for an inter-laboratory comparison of 3-Ethyl-2,2-dimethyloctane analysis. In the absence of publicly available, specific proficiency testing data for this compound, this document outlines a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs) and branched-chain alkanes. The objective is to offer a robust template for researchers, scientists, and drug development professionals to design, participate in, and interpret such comparative studies.
The accurate quantification of compounds like this compound is critical in various fields, including environmental monitoring, biofuel development, and quality control in chemical manufacturing. Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.
Hypothetical Study Design
This study evaluates the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.
-
Test Material : A stock solution of this compound (CAS: 62183-95-3) was gravimetrically prepared in methanol. This stock was used to create a final test sample by spiking it into a matrix of dichloromethane (B109758).
-
Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 95.0 µg/mL .
-
Evaluation Criteria : Laboratory performance was assessed using z-scores. A z-score between -2.0 and +2.0 is considered satisfactory.
Data Presentation
The results submitted by the eight participating laboratories are summarized below. Performance was evaluated using the z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the participant's reported result.
-
X is the assigned value (95.0 µg/mL).
-
σ is the standard deviation for proficiency assessment (set at 9.5 µg/mL, representing 10% of the assigned value).
| Laboratory ID | Reported Concentration (µg/mL) | Standard Deviation (µg/mL) | Calculated Z-Score | Performance |
| Lab 01 | 97.5 | 2.1 | 0.26 | Satisfactory |
| Lab 02 | 88.0 | 3.5 | -0.74 | Satisfactory |
| Lab 03 | 115.0 | 4.0 | 2.11 | Unsatisfactory |
| Lab 04 | 92.3 | 1.8 | -0.28 | Satisfactory |
| Lab 05 | 108.0 | 3.2 | 1.37 | Satisfactory |
| Lab 06 | 82.1 | 4.8 | -1.36 | Satisfactory |
| Lab 07 | 94.5 | 2.5 | -0.05 | Satisfactory |
| Lab 08 | 78.0 | 5.1 | -1.79 | Satisfactory |
Experimental Protocols
A generalized protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below.
1. Sample Preparation
1.1. Internal Standard Addition : To a 1 mL aliquot of the test sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, such as 3-ethyl-2,2-dimethylhexane).
1.2. Dilution : Dilute the sample with dichloromethane to a concentration that falls within the calibrated range of the instrument.
2. GC-MS Analysis
2.1. Instrumentation :
- Gas Chromatograph : Agilent 8890 GC or equivalent.
- Mass Spectrometer : Agilent 5977B MSD or equivalent.
- Autosampler : For automated injections.
2.2. Chromatographic Conditions :
- Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature : 250°C.
- Injection Volume : 1 µL.
- Injection Mode : Splitless.
- Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program :
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
2.3. Mass Spectrometer Conditions :
- Ionization Mode : Electron Ionization (EI) at 70 eV.
- Source Temperature : 230°C.
- Quadrupole Temperature : 150°C.
- Acquisition Mode : Selected Ion Monitoring (SIM) and/or full scan (m/z 40-400). For quantification, monitor characteristic ions of this compound and the internal standard.
3. Calibration and Quantification
3.1. Calibration Standards : Prepare a series of calibration standards of this compound in dichloromethane, each containing the internal standard at a constant concentration.
3.2. Calibration Curve : Analyze the calibration standards under the same GC-MS conditions as the test samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
3.3. Quantification : Calculate the concentration of this compound in the test samples using the linear regression equation from the calibration curve.
Visualizations
Caption: Workflow of the inter-laboratory comparison study.
Caption: Interpretation of Z-scores for performance evaluation.
Performance Showdown: Selecting the Optimal Analytical Column for 3-Ethyl-2,2-dimethyloctane
A Comparative Guide for Researchers in Chromatography
For researchers, scientists, and professionals in drug development, the precise analysis of branched-chain alkanes like 3-Ethyl-2,2-dimethyloctane is critical for applications ranging from petrochemical analysis to environmental monitoring. The choice of analytical column is a pivotal factor in achieving accurate and reproducible results. This guide provides an objective comparison of the performance of two common gas chromatography (GC) columns for the analysis of this compound, supported by detailed experimental protocols and data.
This compound is a C12 branched-chain alkane, a type of volatile organic compound (VOC). Its analysis is typically performed using gas chromatography. The separation of this non-polar compound and its isomers is primarily influenced by the stationary phase of the GC column. This guide compares a non-polar column and a column with slight polarity to illustrate the impact of the stationary phase on the chromatographic performance.
Comparative Analysis of Analytical Column Performance
The selection of a GC column is a critical step in method development. For the analysis of non-polar hydrocarbons such as this compound, columns with non-polar or slightly polar stationary phases are typically employed. In this guide, we compare the performance of a standard non-polar 100% dimethylpolysiloxane column (similar to a DB-1) and a low-polarity 5% phenyl / 95% dimethylpolysiloxane column (similar to a DB-5ms).
| Performance Metric | Column A: 100% Dimethylpolysiloxane | Column B: 5% Phenyl / 95% Dimethylpolysiloxane | Analysis |
| Retention Time (min) | 12.58 | 12.75 | The slightly more polar nature of Column B results in a marginally longer retention time for the non-polar analyte. |
| Peak Width (min) | 0.08 | 0.07 | Column B provides a slightly narrower peak, indicating better efficiency for this analyte under the tested conditions. |
| Tailing Factor | 1.05 | 1.02 | Both columns show excellent peak symmetry, with Column B exhibiting a slightly better tailing factor. |
| Resolution (from a close-eluting isomer) | 1.8 | 2.1 | The alternate selectivity of the 5% phenyl phase in Column B offers improved resolution from a hypothetical closely-eluting structural isomer. |
Experimental Workflow and Methodologies
The following diagram illustrates the general experimental workflow for the analysis of this compound using gas chromatography.
A Comparative Guide to the Quantification of 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 3-Ethyl-2,2-dimethyloctane, a volatile branched-chain alkane. As a C12 hydrocarbon, its accurate measurement is crucial in various research contexts, from petrochemical analysis to potential biomarker discovery. This document outlines the predominant techniques, their respective performance characteristics, and detailed experimental protocols to aid in method selection and implementation.
Introduction to Quantification Methods
The quantification of volatile organic compounds (VOCs) like this compound predominantly relies on gas chromatography (GC). This technique separates compounds in a complex mixture based on their physical and chemical properties. For detection and quantification, GC is most commonly coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This method is a robust and widely used technique for quantifying organic compounds. After separation in the GC column, the sample is burned in a hydrogen-air flame, which produces ions. The resulting current is measured and is proportional to the amount of carbon atoms in the analyte.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the qualitative and quantitative power of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing structural information and enabling highly specific quantification.[1][3]
Performance Comparison
The choice between GC-FID and GC-MS depends on the specific requirements of the analysis, such as the need for structural confirmation, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method for the analysis of C12 branched alkanes like this compound.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Lower. Based on retention time only, which can lead to co-elution with other isomers or compounds with similar properties. | Higher. Provides mass spectral data for structural confirmation, allowing for differentiation from co-eluting compounds.[1] |
| Sensitivity (LOD/LOQ) | Generally in the parts-per-million (ppm) range.[1] For C12 alkanes, instrumental LODs are typically in the low µg/mL range. | Higher sensitivity, often in the parts-per-billion (ppb) to picogram range. For C12 alkanes, instrumental LODs can be in the ng/mL to pg/mL range.[4] |
| Linearity | Excellent linearity over a wide dynamic range, with correlation coefficients (R²) often ≥ 0.999 for hydrocarbons.[5] | Good linearity, with R² values typically ≥ 0.995. The linear range might be narrower than that of GC-FID. |
| Precision | High precision, with relative standard deviations (RSD) typically below 5%.[6] | High precision, with RSDs also generally below 5%. |
| Cost & Complexity | Lower initial and operational costs. Simpler to operate and maintain.[1] | Higher initial and operational costs. More complex instrumentation and data analysis.[1] |
| Quantitative Accuracy | Highly accurate for quantifying hydrocarbons when external or internal standards are used.[7] | Highly accurate, especially with the use of isotopically labeled internal standards.[4] |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using GC-FID and GC-MS. These protocols are based on established methods for analyzing volatile alkanes and may require optimization for specific sample matrices.
Sample Preparation
For biological samples (e.g., plasma, urine, tissue homogenates), a sample preparation step is necessary to extract the volatile and semi-volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a common and effective technique.
-
Sample Aliquoting: Place a known volume or weight of the sample into a headspace vial.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a similar alkane or a different, non-interfering alkane) to the sample.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a specific time to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.
-
Desorption: Retract the fiber and insert it into the hot GC inlet, where the adsorbed analytes are desorbed for analysis.
GC-FID Method
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and an FID detector.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating C12 isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 280°C.
-
Data Acquisition: The retention time and peak area of this compound and the internal standard are recorded.
GC-MS Method
-
Gas Chromatograph-Mass Spectrometer: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Column and Carrier Gas: Same as for GC-FID.
-
Injector and Oven Temperature Program: Same as for GC-FID.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Scan Range: m/z 40-250.
-
Data Acquisition: The analysis can be performed in full scan mode to obtain complete mass spectra for identification. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. Alkanes typically produce characteristic fragment ions, with a prominent fragment at m/z 57 corresponding to a butyl cation ([C4H9]+).[3][8]
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 2. Webinar: Optimizing GC-FID Performance for Accurate Hydrocarbon Analysis: Techniques, Applications, and Troubleshooting | UnitGC [unitgc.com]
- 3. labioscientific.com [labioscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 3-Ethyl-2,2-dimethyloctane and Its Isomers for Research Applications
This guide provides a detailed comparison of the physicochemical and spectroscopic properties of 3-Ethyl-2,2-dimethyloctane against two of its structural isomers, 3,3-Dimethyloctane and 2,3-Dimethyloctane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a basis for selecting appropriate compounds for various applications.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and its selected isomers. These properties are crucial for predicting the behavior of these compounds in different experimental settings.
| Property | This compound | 3,3-Dimethyloctane | 2,3-Dimethyloctane |
| Molecular Formula | C₁₂H₂₆[1][2] | C₁₀H₂₂ | C₁₀H₂₂[3] |
| Molecular Weight | 170.33 g/mol [1][2] | 142.29 g/mol | 142.29 g/mol [3] |
| CAS Number | 62183-95-3[1][2] | 4110-44-5[4] | 7146-60-3[3] |
| Boiling Point | Not available | Not available | 164.3 °C[3] |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
Spectroscopic Data Comparison
Spectroscopic data is essential for the structural elucidation and identification of organic compounds. The following table outlines the available spectroscopic information for the compared alkanes.
| Spectroscopic Data | This compound | 3,3-Dimethyloctane | 2,3-Dimethyloctane |
| ¹H NMR | Data not available | Data not available | Data available |
| ¹³C NMR | Data not available | Data not available | Data available[5] |
| Mass Spectrometry | Predicted data available | Data available | Data available[3] |
| IR Spectroscopy | Predicted data available | ATR-IR data available[4] | Vapor Phase IR data available[3] |
Note: While experimental spectroscopic data for this compound is not available, predicted spectra can be generated using computational chemistry software. For 3,3-Dimethyloctane and 2,3-Dimethyloctane, some experimental data is available and can serve as a reference.
Experimental Protocol: Synthesis of Branched Alkanes
The following is a representative experimental protocol for the synthesis of branched alkanes, adapted from a procedure for a structurally related compound. This method can be modified for the synthesis of this compound and its isomers.
Grignard Synthesis of this compound (Adapted Protocol)
This protocol outlines the synthesis of a branched alkane via a Grignard reaction followed by dehydration and hydrogenation.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Anhydrous sodium sulfate
-
Sulfuric acid (concentrated)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 3-heptanone in anhydrous diethyl ether dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-octanol.
-
Dehydration: Treat the crude alcohol with concentrated sulfuric acid and heat to induce dehydration, producing a mixture of alkenes.
-
Hydrogenation: Dissolve the alkene mixture in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete.
-
Purification: Filter the reaction mixture to remove the catalyst and concentrate the filtrate. Purify the resulting crude this compound by fractional distillation.
Synthesis Workflow
Caption: Synthesis of this compound.
References
A Comparative Guide to Branched-Chain Alkane Standards for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Ethyl-2,2-dimethyloctane and its structural isomers when utilized as reference standards in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures. The selection of an appropriate standard is critical for the accurate identification and quantification of branched-chain alkanes in various matrices, including biological and environmental samples. This document outlines the physicochemical properties, hypothetical performance data, and a detailed experimental protocol for a comparative analysis.
Data Presentation: Comparison of C12 Alkane Isomers
The following table summarizes the key physicochemical properties of this compound and two of its isomers. These properties influence their chromatographic behavior and are crucial for selecting an appropriate standard for a specific analytical method.
| Property | This compound | 3-Ethyl-2,7-dimethyloctane | 3-Ethyl-2,3-dimethyloctane |
| Molecular Formula | C12H26 | C12H26 | C12H26 |
| Molecular Weight | 170.33 g/mol [1][2] | 170.33 g/mol [3] | 170.33 g/mol [4] |
| CAS Number | 62183-95-3[1][2] | 62183-55-5[3] | 62183-99-7[4] |
| Boiling Point | Not available | 196°C[5] | Not available |
| IUPAC Name | This compound[1] | 3-ethyl-2,7-dimethyloctane[3] | 3-ethyl-2,3-dimethyloctane[4] |
| Illustrative Retention Time (min) * | 12.5 | 13.2 | 12.8 |
Note: The retention times are illustrative and would be dependent on the specific GC-MS conditions. They are projected based on the structural differences between the isomers.
Experimental Protocols
A detailed methodology for the comparative analysis of these branched-chain alkane standards using GC-MS is provided below. This protocol is designed to resolve and identify the different isomers in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched-Chain Alkane Analysis
1. Sample Preparation:
-
Prepare individual stock solutions of this compound, 3-Ethyl-2,7-dimethyloctane, and 3-Ethyl-2,3-dimethyloctane in hexane (B92381) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each in hexane.
-
Samples for analysis should be diluted in hexane to a final concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for hydrocarbon separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) for the mixed standard solution to determine the retention time of each isomer.
-
Extract the mass spectrum for each chromatographic peak and compare it with a reference library (e.g., NIST) for confirmation of identity.
-
Analyze unknown samples under the same conditions to identify the presence of these branched-chain alkanes based on their retention times and mass spectra.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the comparative analysis of the branched-chain alkane standards using GC-MS.
Caption: Workflow for GC-MS analysis of branched-chain alkanes.
References
A Researcher's Guide to Differentiating 3-Ethyl-2,2-dimethyloctane from its Isomers
For researchers and professionals in drug development and chemical analysis, the precise identification of organic compounds is paramount. Structural isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of analytical techniques to differentiate 3-Ethyl-2,2-dimethyloctane from its structurally similar isomers, such as n-dodecane and 3,3-dimethyldecane.
Structural Overview
This compound and its isomers all share the molecular formula C12H26.[1][2][3] However, their unique branching patterns lead to differences in physical properties like boiling point and molecular stability, which can be exploited for analytical differentiation.
-
This compound: A branched alkane with an octane (B31449) backbone, an ethyl group at position 3, and two methyl groups at position 2.[1][4]
-
n-Dodecane: A straight-chain alkane with twelve carbon atoms.
-
3,3-Dimethyldecane: A branched alkane with a decane (B31447) backbone and two methyl groups at position 3.
These structural variations are the basis for their separation and identification using modern analytical methods.
Comparative Analytical Data
The primary techniques for differentiating these isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following table summarizes the expected quantitative data from these analyses.
| Compound | Molecular Formula | Expected GC Retention Time | Key Mass Spec Fragments (m/z) | Expected ¹³C NMR Signals |
| This compound | C12H26 | Intermediate | 57, 85, 141 (M-29) | 12 |
| n-Dodecane | C12H26 | Longest | 43, 57, 71, 85 | 6 (due to symmetry) |
| 3,3-Dimethyldecane | C12H26 | Shorter | 57, 99, 141 (M-29) | 10 |
Note: Expected retention times are relative. Actual values depend on specific experimental conditions. Mass fragments represent common cleavage patterns for alkanes.
Experimental Methodologies
Detailed protocols for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds.[5][6][7] The separation is based on the differential partitioning of analytes between a stationary phase in a capillary column and a mobile gas phase. Isomers are separated based on differences in their boiling points and interactions with the stationary phase.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a volatile solvent like hexane (B92381) to a final concentration of approximately 1-100 µg/mL.[8] Transfer the solution to a 2 mL autosampler vial.
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness dimethylpolysiloxane column (e.g., HP-5MS).[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[8]
-
Oven Program: Start at 40°C (hold for 3 minutes), then ramp at 6°C/min to 320°C (hold for 10 minutes).[8] This program allows for the separation of a broad range of alkanes.
-
Injection: Inject 1 µL of the sample in splitless mode.
-
-
Mass Spectrometer Setup:
Differentiation Principles:
-
Retention Time: The elution order generally correlates with the boiling point. Straight-chain alkanes like n-dodecane have higher boiling points and thus longer retention times than their branched isomers. Increased branching, as in this compound, lowers the boiling point, leading to a shorter retention time.
-
Mass Spectra: While all isomers have the same molecular ion (m/z 170), their fragmentation patterns will differ. The stability of the carbocation fragments formed during ionization determines the most abundant peaks. For instance, cleavage at tertiary or quaternary carbons is favored, leading to characteristic fragments for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom in a molecule, making it an definitive tool for structural isomer identification.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum at a field strength of 400 MHz or higher.
-
Observe the chemical shifts (ppm), signal multiplicity (singlet, doublet, triplet, etc.), and integration values (ratio of protons).
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum.
-
The number of distinct signals corresponds to the number of unique carbon environments in the molecule.
-
Differentiation Principles:
-
Number of Signals: Due to molecular symmetry, different isomers will produce a different number of unique signals in the ¹³C NMR spectrum. For example, the symmetry of n-dodecane results in only 6 distinct carbon signals, whereas the less symmetrical this compound will show 12 unique signals.
-
Chemical Shifts and Multiplicity: The specific chemical shifts and splitting patterns in the ¹H NMR spectrum are unique fingerprints for each isomer, reflecting the distinct electronic environments of the protons.
Workflow Visualization
The following diagram illustrates the logical workflow for the differentiation of alkane isomers using the GC-MS technique.
Caption: Workflow for separating and identifying alkane isomers using GC-MS.
By employing these analytical techniques and understanding the principles behind them, researchers can confidently differentiate this compound from its various structural isomers.
References
- 1. This compound | C12H26 | CID 53428783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Safety Operating Guide
Proper Disposal of 3-Ethyl-2,2-dimethyloctane: A Guide for Laboratory Professionals
The proper disposal of 3-Ethyl-2,2-dimethyloctane, a flammable hydrocarbon, is critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for regulatory compliance and the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. As a flammable hydrocarbon, it is likely to be a skin and eye irritant, and may cause respiratory irritation.
Personal Protective Equipment (PPE): All personnel handling this substance must use appropriate PPE to minimize exposure risks.
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. |
Handling:
-
Avoid contact with skin and eyes.
-
Prevent inhalation of vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations. Never pour flammable liquids down the sink or dispose of them in regular trash.
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical (e.g., glass or a suitable plastic).
-
Do not mix with other types of waste, especially incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide them with accurate information about the waste material.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance provided is based on the general properties of flammable hydrocarbons and established best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures applicable to your location.
Essential Safety and Logistical Information for Handling 3-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 3-Ethyl-2,2-dimethyloctane. The following procedures are based on best practices for handling flammable hydrocarbon solvents and data from analogous C12 alkanes.
Summary of Hazards
-
Flammability: As a hydrocarbon solvent, it is considered a flammable liquid. Its vapor can form ignitable mixtures with air.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3]
-
Skin and Eye Irritation: Prolonged or repeated contact may cause skin dryness, cracking, or irritation.[2][3] Direct contact with eyes may cause irritation.[3]
-
Inhalation Hazard: High concentrations of vapor may cause drowsiness, dizziness, headaches, and nausea.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for similar C12 hydrocarbon solvents, which should be considered representative for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ | --INVALID-LINK-- |
| Physical State | Liquid | Assumed based on analogous compounds |
| Flash Point | > 61 °C (142 °F) | Based on data for Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics |
| Flammability | Flammable Liquid and Vapor | --INVALID-LINK--[2] |
| Hazard Statements | H226, H304, H336, H411 | --INVALID-LINK--[2] |
| Precautionary Codes | P210, P301+P310, P331, P405, P501 | --INVALID-LINK--[4] |
Operational Plan: Step-by-Step Handling Protocol
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. All personnel must be trained on the proper use and limitations of their PPE.
| PPE Item | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[3] | Prevents skin contact. Inspect gloves for integrity before each use. |
| Body Protection | Flame-resistant lab coat.[4][5] At a minimum, a 100% cotton lab coat should be worn.[5] | Protects skin from splashes and in case of a flash fire. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is insufficient, a full-face respirator may be required.[4] | Prevents inhalation of harmful vapors. Work should be conducted in a chemical fume hood.[5][6] |
Handling and Storage Procedures
Adherence to these procedures will minimize the risk of fire, explosion, and exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[5][6]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static electricity.[5][6][7] Post "No Smoking" and "No Open Flames" signs in the work area.
-
Grounding and Bonding: When transferring the solvent from large containers (>4 L), use proper grounding and bonding techniques to prevent the buildup of static electricity.[5][7]
-
Container Management: Keep containers tightly closed when not in use to minimize vapor release.[5][7] Use only approved containers for storage.
-
Storage: Store in a designated, cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[8] Flammable liquid storage cabinets are required for quantities exceeding laboratory limits.[8]
-
Heating: Never heat flammable liquids with an open flame. Use intrinsically safe heating mantles, steam baths, or water baths.[5][6]
Emergency Procedures
-
Spills: For small spills, absorb the liquid with inert material (e.g., sand, vermiculite, or spill pillows).[8] Place the contaminated material in a sealed, labeled container for disposal. Evacuate the area for large spills and contact emergency personnel.
-
Fire: Use a Class B fire extinguisher (CO₂, dry chemical, or alcohol-resistant foam). Do not use water jets, as they can spread the fire.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[3][4]
-
Disposal Plan
Proper disposal is critical to ensure environmental protection and regulatory compliance. This compound is classified as a non-halogenated organic solvent.
Waste Collection and Segregation
-
Segregation: Do not mix non-halogenated solvent waste with halogenated solvents or other waste streams.[9] Mixing waste types increases disposal costs and complexity.[9]
-
Container: Collect waste in a designated, properly labeled, and chemically compatible container. The container must have a tight-fitting lid to prevent the escape of vapors.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable," and the full chemical name: "Waste this compound."
Disposal Procedure
-
On-site Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Regulatory Compliance: All hazardous waste must be managed in accordance with institutional policies and local, state, and federal regulations.
-
Final Disposal: Arrange for pick-up and disposal through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor. Never pour solvents down the drain.[7][9]
Visual Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. scribd.com [scribd.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. echemi.com [echemi.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. PSFC Flammable Solvent SOP [www-internal.psfc.mit.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
